molecular formula C8H10ClNO3 B021217 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide CAS No. 953787-47-8

2-Chloromethyl-3,4-dimethoxypyridine-N-oxide

Cat. No.: B021217
CAS No.: 953787-47-8
M. Wt: 203.62 g/mol
InChI Key: RRLZGDPJSCKVJW-UHFFFAOYSA-N
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Description

2-Chloromethyl-3,4-dimethoxypyridine-N-oxide, also known as this compound, is a useful research compound. Its molecular formula is C8H10ClNO3 and its molecular weight is 203.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(chloromethyl)-3,4-dimethoxy-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO3/c1-12-7-3-4-10(11)6(5-9)8(7)13-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLZGDPJSCKVJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=[N+](C=C1)[O-])CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635354
Record name 2-(Chloromethyl)-3,4-dimethoxy-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953787-47-8
Record name 2-(Chloromethyl)-3,4-dimethoxy-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 953787-47-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide, a key intermediate in the synthesis of various pharmaceutical compounds, most notably the proton pump inhibitor pantoprazole. This document collates available data on its chemical properties, synthesis protocols, and biological significance.

Chemical and Physical Properties

This compound is a pyridine derivative with the chemical formula C₈H₁₀ClNO₃. The table below summarizes its key physical and chemical properties.

PropertyValue
CAS Number 953787-47-8
Molecular Formula C₈H₁₀ClNO₃
Molecular Weight 203.62 g/mol
IUPAC Name 2-(chloromethyl)-3,4-dimethoxy-1-oxidopyridin-1-ium
Appearance Solid

Synthesis and Experimental Protocols

The synthesis of this compound is a critical step in the production of pantoprazole. The general synthetic pathway often commences with readily available precursors and involves a series of chemical transformations.

General Synthesis Pathway from Maltol

A common synthetic route starts from maltol and proceeds through several key intermediates. This multi-step process involves methylation, amination, chlorination, and finally, oxidation to yield the desired N-oxide.[1][2] A one-pot synthesis methodology has also been reported, offering a more streamlined approach with an overall yield of 58-62%.

The logical progression of this synthesis is illustrated in the diagram below:

G Maltol Maltol Methylation Methylation Maltol->Methylation Amination Amination Methylation->Amination Chlorination Chlorination Amination->Chlorination Oxidation Oxidation Chlorination->Oxidation Final_Product 2-Chloromethyl-3,4- dimethoxypyridine-N-oxide Oxidation->Final_Product

Caption: General synthetic pathway from Maltol.

Experimental Protocol: Oxidation of 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride

A crucial step in the synthesis is the N-oxidation of the pyridine ring. The following is a representative protocol for this transformation.

Materials:

  • 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride in a suitable volume of dichloromethane.

  • Cool the solution to 0-10 °C in an ice bath.

  • Slowly add m-CPBA (1.0-1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is typically washed with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

The workflow for this oxidation reaction is depicted below:

G Start Dissolve Pyridine Precursor in Dichloromethane Cooling Cool to 0-10 °C Start->Cooling Addition Add m-CPBA Cooling->Addition Reaction Stir at Room Temperature Addition->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification Workup->Purification Final_Product 2-Chloromethyl-3,4- dimethoxypyridine-N-oxide Purification->Final_Product

Caption: Experimental workflow for N-oxidation.

Role in Pantoprazole Synthesis

This compound is a key building block in the synthesis of Pantoprazole. The chloromethyl group serves as a reactive site for coupling with the benzimidazole moiety of the pantoprazole core structure. The N-oxide functionality is often introduced to modulate the electronic properties of the pyridine ring and can be a precursor to the final pantoprazole structure. The formation of Pantoprazole N-oxide can also occur as a side reaction during the oxidation of the pantoprazole sulfide intermediate.[3]

The relationship between the precursor, intermediate, and final product is shown below:

G Precursor 2-Chloromethyl-3,4- dimethoxypyridine N_Oxide 2-Chloromethyl-3,4- dimethoxypyridine-N-oxide Precursor->N_Oxide Oxidation Pantoprazole Pantoprazole N_Oxide->Pantoprazole Condensation with Benzimidazole Moiety

Caption: Role in Pantoprazole Synthesis.

Biological Activity

While this compound is primarily recognized as a synthetic intermediate, pyridine-N-oxide derivatives, in general, have been investigated for a range of biological activities. Some reports suggest that pyridine-N-oxides can exhibit antimicrobial and antifungal properties. However, there is a notable lack of specific quantitative data, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values, for this compound in the public domain. Further research is required to fully elucidate its biological activity profile.

Conclusion

This compound is a crucial intermediate in pharmaceutical synthesis, particularly for the production of pantoprazole. The synthetic routes to this compound are well-established, though detailed experimental protocols can vary. While the broader class of pyridine-N-oxides has shown biological promise, the specific pharmacological properties of this particular compound remain an area for further investigation. This guide provides a foundational understanding for researchers and professionals working with this important chemical entity.

References

An In-depth Technical Guide to 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide, a pyridine derivative with significant applications in organic synthesis and potential pharmacological relevance. It serves as a crucial intermediate in the synthesis of pharmaceuticals, notably proton pump inhibitors like Pantoprazole.[1][2][3][4] This guide details its chemical and physical properties, outlines the synthetic pathways for its preparation, discusses its chemical reactivity, and explores its biological activities and applications. All quantitative data is presented in tabular format for clarity, and key processes are visualized using workflow and reaction diagrams.

Chemical and Physical Properties

This compound is a yellow solid compound.[5][] Its core structure consists of a pyridine N-oxide ring substituted with a chloromethyl group and two methoxy groups.[7] These functional groups, particularly the reactive chloromethyl group and the electron-donating N-oxide, define its chemical behavior and utility as a synthetic intermediate.[7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₀ClNO₃[5][7][8][9]
Molecular Weight 203.62 g/mol [5][][7][8][9]
CAS Number 953787-47-8[5][7][8]
IUPAC Name 2-(chloromethyl)-3,4-dimethoxy-1-oxidopyridin-1-ium[][7][9]
Appearance Yellow Solid[5][]
Canonical SMILES COC1=C(C(=--INVALID-LINK--[O-])CCl)OC[][7]
InChI Key RRLZGDPJSCKVJW-UHFFFAOYSA-N[][7]
Storage 2-8°C Refrigerator[5]

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that is integral to the production of its hydrochloride salt, an important intermediate for Pantoprazole.[1][3][10] The general synthetic route often starts from maltol and proceeds through several key transformations.[3][10]

General Synthetic Pathway

The synthesis of the related compound, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, involves the formation of the N-oxide as a critical intermediate. The process can be summarized as follows:

  • Methylation: The starting material, maltol, undergoes methylation.[3][10]

  • Ammonification and Chlorination: The methylated intermediate is then subjected to ammonification and chlorination to produce 4-chloro-3-methoxy-2-methylpyridine.[1][3]

  • N-Oxidation: This pyridine derivative is oxidized, typically using hydrogen peroxide and an acid like glacial acetic acid or with a phosphotungstic acid catalyst, to yield 4-chloro-3-methoxy-2-methylpyridine-N-oxide.[1][3][4] This step is crucial and produces the precursor to the target N-oxide.

  • Methoxylation: The 4-chloro group is substituted with a methoxy group using sodium methoxide.[1][3]

  • Isomerization/Rearrangement: An isomerization step, sometimes involving acetic anhydride, rearranges the molecule to form a hydroxymethyl intermediate.[1][3]

  • Chlorination: The final step involves a secondary chlorination of the hydroxymethyl group, often using thionyl chloride or a combination of bis(trichloromethyl) carbonate and triphenylphosphine oxide, to yield the final product, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[10][11] The freebase N-oxide is an intermediate just before this final salt formation.

Below is a diagram illustrating this generalized synthetic workflow.

G Maltol Maltol Methylation 1. Methylation Maltol->Methylation Ammon_Chlor 2. Ammonification & Chlorination Methylation->Ammon_Chlor Intermediate1 4-chloro-3-methoxy- 2-methylpyridine Ammon_Chlor->Intermediate1 Oxidation 3. N-Oxidation (H₂O₂) Intermediate1->Oxidation Intermediate2 4-chloro-3-methoxy- 2-methylpyridine-N-oxide Oxidation->Intermediate2 Methoxylation 4. Methoxylation (NaOMe) Intermediate2->Methoxylation Intermediate3 Intermediate Methoxylation->Intermediate3 Isomerization 5. Isomerization/ Rearrangement Intermediate3->Isomerization Intermediate4 2-hydroxymethyl-3,4- dimethoxypyridine Isomerization->Intermediate4 TargetCompound 2-Chloromethyl-3,4-dimethoxy pyridine-N-oxide Intermediate4->TargetCompound Precursor Chlorination 6. Chlorination (SOCl₂ or BTC) FinalProduct 2-Chloromethyl-3,4-dimethoxy pyridine Hydrochloride Chlorination->FinalProduct TargetCompound->Chlorination

Generalized synthesis pathway for related compounds.

Chemical Reactivity

The primary reactivity of this compound is centered on the chloromethyl group, which is a good leaving group. This makes the compound an excellent substrate for nucleophilic substitution reactions.[7] It can react with a variety of nucleophiles, such as amines and thiols, to form new carbon-nitrogen or carbon-sulfur bonds, respectively. This reactivity is fundamental to its role as a building block in the synthesis of more complex molecules.[7]

G cluster_start Reactants cluster_product Products Reactant 2-Chloromethyl-3,4-dimethoxy pyridine-N-oxide Product Substituted Product Reactant->Product SN2 Reaction LeavingGroup Chloride Ion (Cl⁻) Reactant->LeavingGroup Nucleophile Nucleophile (Nu:⁻) (e.g., R-SH, R-NH₂) Nucleophile->Product

Nucleophilic substitution at the chloromethyl group.

Biological Activity and Applications

While extensive biological data is limited, research indicates that this compound possesses notable biological activity.

  • Antimicrobial and Antifungal Potential: Studies have shown that the compound exhibits significant antimicrobial and antifungal properties, making it a candidate for further investigation in the development of new therapeutic agents.[7] Its structure allows for effective interaction with biological targets, though the precise mechanism of action has not been fully elucidated.[7]

  • Pharmaceutical Intermediate: The most well-documented application is its role as a key intermediate in organic synthesis.[5] It is a precursor in the industrial synthesis of Pantoprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[1][3][4] A sensitive LC/MS/MS method has even been developed to detect it as a potential genotoxic impurity in Pantoprazole active pharmaceutical ingredients (APIs).[12]

  • Research Tool: It is utilized in laboratory settings to explore its chemical reactivity and to synthesize novel, more complex organic molecules.[7]

Safety and Handling

As a reactive chemical intermediate, this compound should be handled with care. The hydrochloride salt is classified with several hazard statements, including being harmful if swallowed or in contact with skin, causing skin irritation and serious eye damage, and being toxic to aquatic life. Given the structural similarities, the N-oxide should be assumed to have a comparable hazard profile. The chloromethyl group can act as a reactive electrophile, potentially leading to alkylation of biological molecules.[7] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), are mandatory when handling this compound.

References

An In-depth Technical Guide to 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide. It is intended to serve as a technical resource for professionals engaged in chemical research and pharmaceutical development.

Core Chemical Properties and Identifiers

This compound is a pyridine derivative notable for its role as a key intermediate in the synthesis of various complex organic molecules, including pharmaceuticals.[1][2] Its physical appearance is typically a yellow solid.[2][]

Table 1: Chemical Identifiers

Identifier Value
CAS Number 953787-47-8[1][2][4]
Molecular Formula C₈H₁₀ClNO₃[1][][4]
Molecular Weight 203.62 g/mol [1][][4]
IUPAC Name 2-(chloromethyl)-3,4-dimethoxy-1-oxidopyridin-1-ium[1][][4]
Synonyms 2-(Chloromethyl)-3,4-dimethoxypyridine 1-oxide[1][2][]
Canonical SMILES COC1=C(C(=--INVALID-LINK--[O-])CCl)OC[1]

| InChI Key | RRLZGDPJSCKVJW-UHFFFAOYSA-N[1][] |

Table 2: Computed Physicochemical Properties

Property Value Source
XLogP3 0.2 PubChem[4]
Hydrogen Bond Donor Count 0 PubChem[4]
Hydrogen Bond Acceptor Count 4 PubChem[4]
Rotatable Bond Count 3 PubChem[4]
Exact Mass 203.0349209 Da PubChem[4]
Topological Polar Surface Area 43.9 Ų PubChem[4]
Heavy Atom Count 13 PubChem[4]

| Complexity | 158 | PubChem[4] |

Reactivity Profile

The reactivity of this compound is primarily dictated by two functional groups: the chloromethyl group at the 2-position and the N-oxide moiety.

  • Nucleophilic Substitution : The chloromethyl group is a reactive electrophilic site, susceptible to nucleophilic substitution reactions.[1] The electron-withdrawing nature of the N-oxide group further enhances the reactivity of this site, facilitating attacks by various nucleophiles such as amines and thiols.[1][5] This reactivity is fundamental to its role as a building block in organic synthesis.

  • N-Oxide Chemistry : The N-oxide group increases the compound's solubility in polar solvents and can participate in oxidation reactions.[1][5]

G General Reactivity: Nucleophilic Substitution cluster_reactants Reactants cluster_products Products A 2-Chloromethyl-3,4- dimethoxypyridine-N-oxide C Substituted Product A->C Substitution B Nucleophile (Nu⁻) B->A D Chloride Ion (Cl⁻)

Caption: Nucleophilic attack on the chloromethyl group.

Synthesis Pathways and Methodologies

This compound is a crucial intermediate in the multi-step synthesis of the proton pump inhibitor Pantoprazole.[6][7][8][9] The common industrial synthesis route originates from maltol and proceeds through several key transformations.

A generalized synthesis involves:

  • Methylation : Introduction of methoxy groups.[1]

  • Chlorination : Introduction of the chloromethyl group.[1]

  • Oxidation : Conversion of the pyridine nitrogen to an N-oxide.[1]

More specifically, a documented pathway starting from maltol involves methylation, amination, chlorination, oxidation, methoxy substitution, hydroxymethylation, and a final chlorination step to yield the hydrochloride salt of the target compound.[6][7][9]

G Pantoprazole Intermediate Synthesis Workflow Maltol Maltol Methylation 1. Methylation Maltol->Methylation Amination 2. Amination Methylation->Amination Chlorination1 3. Chlorination Amination->Chlorination1 Intermediate1 4-chloro-3-methoxy- 2-methylpyridine Chlorination1->Intermediate1 Oxidation 4. Oxidation (H₂O₂ / Acetic Acid) Intermediate1->Oxidation Intermediate2 4-chloro-3-methoxy- 2-methylpyridine-N-oxide Oxidation->Intermediate2 Methoxylation 5. Methoxylation (Sodium Methoxide) Intermediate2->Methoxylation Isomerization 6. Isomerization (Acetic Anhydride) Methoxylation->Isomerization Chlorination2 7. Secondary Chlorination (Thionyl Chloride) Isomerization->Chlorination2 Product 2-Chloromethyl-3,4- dimethoxypyridine HCl Chlorination2->Product

Caption: Multi-step synthesis from Maltol.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and analysis of this compound. The following protocols are derived from patent literature and analytical studies.

Protocol 1: Synthesis of a Key Intermediate (4-chloro-3-methoxy-2-methylpyridine-N-oxide)

This protocol describes the oxidation of 4-chloro-3-methoxy-2-methylpyridine, a precursor to the title compound.[8]

  • Catalyst Preparation : Dissolve phosphotungstic acid in neutral water to obtain a 20% solution.[8]

  • Reaction Setup : To 250 parts by weight of 4-chloro-3-methoxy-2-picoline, slowly add the prepared phosphotungstic acid solution under stirring until completely mixed.[8]

  • Oxidation : Heat the mixture in a water bath to 90°C. Add 300 parts by weight of 35% hydrogen peroxide dropwise at a rate of 50 parts per hour.[8]

  • Reaction Completion : Maintain the reaction temperature at 83°C for 5 hours.[8]

  • Work-up : Adjust the pH of the reaction solution to 7-9 with sodium hydroxide to decompose excess hydrogen peroxide.[8]

  • Extraction : Extract the product three times with dichloromethane. Wash the combined organic extracts with water until neutral.[8][9]

  • Purification : Dry the organic layer with anhydrous Na₂SO₄, and evaporate the dichloromethane under reduced pressure to obtain the purified N-oxide intermediate.[8]

Protocol 2: Analytical Method for Trace Analysis (LC/MS/MS)

This method was developed for the quantitative determination of the related compound, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, as a genotoxic impurity in Pantoprazole.[10]

  • Chromatographic System : A liquid chromatograph coupled with a tandem mass spectrometer (LC/MS/MS).[10]

  • Column : Hypersil BDS C18 (50 mm × 4.6 mm, 3 μm).[10]

  • Mobile Phase : A mixture of 10 mM ammonium acetate buffer and acetonitrile in a 79:21 (v/v) ratio.[10]

  • Flow Rate : 1.0 mL/min.[10]

  • Detection : UV detection at 210 nm, followed by mass spectrometry.[10]

  • Quantitation : The method is sensitive for trace analysis, with a limit of quantitation around 0.3 ppm.[10]

G LC/MS/MS Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Pantoprazole API Sample Dissolution Dissolve in Diluent Sample->Dissolution Injection Inject into LC System Dissolution->Injection Analysis Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS Detection) Ionization->Detection Integration Peak Integration Detection->Integration Data Acquisition Quantitation Quantitation vs. Standard Integration->Quantitation Report Report Impurity Level (ppm) Quantitation->Report

Caption: Workflow for trace impurity analysis.

Applications in Research and Drug Development

The primary application of this compound is as a versatile chemical intermediate.

  • Pharmaceutical Synthesis : It is a well-established intermediate for synthesizing proton pump inhibitors, most notably Pantoprazole.[6][9] The pyridine N-oxide structure is a common scaffold in many active pharmaceutical ingredients (APIs).[11][12]

  • Lead Compound Development : Due to its documented biological activity, it has been explored as a potential lead compound for developing new antimicrobial and antifungal agents.[1]

  • Organic Synthesis : The compound serves as a valuable research tool and building block for synthesizing more complex heterocyclic molecules, leveraging the reactivity of its chloromethyl group.[1][2]

Safety and Handling

While specific toxicity data is limited, the reactive nature of the chloromethyl group suggests it could be a potential alkylating agent.[1] Compounds with similar structures are known to be skin, eye, and respiratory irritants.[1] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound. Contaminated work clothing should not be allowed out of the workplace, and spillage should be collected promptly.[13]

References

Unraveling the Mechanism of Action of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively detailing the specific mechanism of action for 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide is not publicly available. This guide, therefore, synthesizes information on its known biological activities, chemical properties, and the broader context of heterocyclic N-oxides to postulate potential mechanisms and guide future research.

Introduction

This compound is a pyridine derivative with emerging interest due to its potential biological activities. While primarily utilized as a chemical intermediate in organic synthesis, preliminary research suggests it may possess antimicrobial and antifungal properties.[1] This document aims to provide a comprehensive overview of its potential mechanisms of action based on its structural features and the known activities of related compounds.

Chemical Properties and Reactivity

The structure of this compound features two key reactive moieties that likely govern its biological effects: the N-oxide group and the chloromethyl group.

  • N-Oxide Group: The N-oxide group is a highly polar functionality that can engage in strong hydrogen bonding.[2][3] This feature is critical for interacting with biological targets such as enzymes.[4][5] In some heterocyclic N-oxides, this group can be enzymatically reduced, a property exploited in the design of hypoxia-activated prodrugs.[2][3]

  • Chloromethyl Group: The chloromethyl group is a reactive electrophile, making it susceptible to nucleophilic substitution reactions.[1] This allows the molecule to potentially form covalent bonds with nucleophilic residues (e.g., cysteine, histidine, lysine) in proteins, leading to irreversible inhibition.[6]

Postulated Mechanisms of Action

Given the absence of direct experimental evidence, the mechanism of action of this compound can be hypothesized based on its chemical reactivity and the known mechanisms of similar compounds.

Alkylation of Biological Macromolecules

The electrophilic chloromethyl group is a prime candidate for mediating biological activity through alkylation. This could involve the covalent modification of key enzymes or proteins within a target organism, leading to a loss of function.

A hypothetical workflow for investigating this mechanism is presented below:

cluster_workflow Workflow for Investigating Alkylation Mechanism Compound 2-Chloromethyl-3,4- dimethoxypyridine-N-oxide Incubation Incubation Compound->Incubation Target_Organism Target Organism (e.g., Bacteria, Fungi) Target_Organism->Incubation Proteomic_Analysis Proteomic Analysis (e.g., Mass Spectrometry) Incubation->Proteomic_Analysis Identify_Targets Identify Covalently Modified Proteins Proteomic_Analysis->Identify_Targets Validate_Targets Target Validation (e.g., in vitro assays, mutagenesis) Identify_Targets->Validate_Targets Mechanism_Elucidation Elucidate Mechanism of Action Validate_Targets->Mechanism_Elucidation cluster_pathway Hypothetical Allosteric Inhibition Pathway Compound 2-Chloromethyl-3,4- dimethoxypyridine-N-oxide Enzyme Target Enzyme (Allosteric Site) Compound->Enzyme Binds to Conformational_Change Conformational Change in Active Site Enzyme->Conformational_Change Induces Product Product Enzyme->Product Blocks Conversion Inhibition Inhibition of Product Formation Conformational_Change->Inhibition Substrate Substrate Substrate->Enzyme Binds to Active Site

References

Spectroscopic and Synthetic Profile of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide. Due to the limited availability of experimental data in public literature, this document presents predicted spectroscopic data based on established principles and spectral data of analogous compounds. Detailed, generalized experimental protocols for the synthesis and characterization of the title compound are also provided to guide researchers in their laboratory work. This guide is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Structure and Properties

  • IUPAC Name: 2-(chloromethyl)-3,4-dimethoxy-1-oxidopyridin-1-ium[1]

  • CAS Number: 953787-47-8[2]

  • Molecular Formula: C₈H₁₀ClNO₃[2]

  • Molecular Weight: 203.62 g/mol [2]

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight203.62 g/mol [2]
Molecular FormulaC₈H₁₀ClNO₃[2]
CAS Number953787-47-8[2]
AppearanceYellow Solid[1]

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on computational models and analysis of structurally related compounds. Experimental verification is recommended.

¹H NMR Spectroscopy (Predicted)

Table 2: Predicted ¹H NMR Chemical Shifts (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.2d1HH-6
~7.0d1HH-5
~4.8s2H-CH₂Cl
~4.0s3H4-OCH₃
~3.9s3H3-OCH₃

Note: Chemical shifts are referenced to TMS (0.00 ppm). The pyridine ring protons, especially at the α-position (C6), are expected to shift downfield upon N-oxidation.[3]

¹³C NMR Spectroscopy (Predicted)

Table 3: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~155C-4
~148C-2
~140C-6
~125C-3
~110C-5
~614-OCH₃
~563-OCH₃
~45-CH₂Cl
Mass Spectrometry (Predicted)

The electron impact mass spectrum of this compound is expected to show a molecular ion peak [M]⁺. Common fragmentation pathways for pyridine-N-oxides include the loss of an oxygen atom ([M-16]) and a hydroxyl radical ([M-17]).[4]

Table 4: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment
203/205[M]⁺ (³⁵Cl/³⁷Cl isotopes)
187/189[M-O]⁺
186/188[M-OH]⁺
168[M-Cl]⁺
Infrared (IR) Spectroscopy (Predicted)

Table 5: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3000C-H stretchAromatic
~2950-2850C-H stretchAliphatic (-CH₃, -CH₂)
~1600, ~1470C=C/C=N stretchPyridine ring
~1250-1200N-O stretchN-oxide
~1275-1200, ~1075-1020C-O stretchAryl-alkyl ether
~750-650C-Cl stretchChloroalkane

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved via the N-oxidation of the corresponding pyridine precursor, 2-chloromethyl-3,4-dimethoxypyridine. A general procedure using a common oxidizing agent is outlined below.

Protocol: N-Oxidation using m-Chloroperoxybenzoic acid (m-CPBA)

  • Dissolution: Dissolve 2-chloromethyl-3,4-dimethoxypyridine (1.0 eq.) in a suitable chlorinated solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add m-CPBA (1.1-1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

  • Extraction: Extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

A variety of oxidizing agents can be employed for the N-oxidation of pyridines, including hydrogen peroxide in acetic acid or sodium percarbonate with a rhenium catalyst.[5][6]

Spectroscopic Characterization Protocols
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[7] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[7] For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is standard.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing, and baseline correction.[7] Calibrate the chemical shifts using the TMS signal.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for this type of molecule. Electrospray ionization (ESI) can also be used.[8][9]

  • Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl), as a KBr pellet, or analyze directly using an Attenuated Total Reflectance (ATR) accessory.[10]

  • Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start 2-Chloromethyl-3,4- dimethoxypyridine Reaction N-Oxidation (e.g., m-CPBA, DCM) Start->Reaction Workup Aqueous Work-up (NaHCO₃ wash, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 2-Chloromethyl-3,4- dimethoxypyridine-N-oxide Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (EI or ESI) Product->MS IR IR Spectroscopy (ATR or KBr) Product->IR

Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.

Signaling_Pathway_Placeholder cluster_drug_development Potential Application in Drug Development Molecule This compound Intermediate Key Synthetic Intermediate Molecule->Intermediate PPI Proton Pump Inhibitors (e.g., Pantoprazole analogues) Intermediate->PPI Target H⁺/K⁺-ATPase Enzyme PPI->Target Effect Inhibition of Gastric Acid Secretion Target->Effect

Caption: Logical relationship of the title compound as a potential intermediate in drug development.

References

In-depth Technical Guide on 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of public domain experimental Nuclear Magnetic Resonance (NMR) data for this specific compound, this document offers a comprehensive theoretical analysis of its expected NMR spectral characteristics, alongside a plausible synthetic protocol and its molecular structure visualization.

Molecular Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₈H₁₀ClNO₃. Its structure features a pyridine ring N-oxidized, with a chloromethyl group at position 2, and two methoxy groups at positions 3 and 4.

Molecular Weight: 203.62 g/mol [1]

Chemical Structure:

G Molecular Structure of this compound cluster_pyridine cluster_substituents C1 C2 C1->C2 C1_sub CH2Cl C1->C1_sub C3 C2->C3 C2_sub OCH3 C2->C2_sub C4 C3->C4 C3_sub OCH3 C3->C3_sub N C4->N N->C1 O N->O O-

Caption: Molecular Structure of this compound.

Predicted NMR Analysis

Predicted ¹H NMR Data
Proton Predicted Chemical Shift (ppm) Multiplicity Notes
H-57.0 - 7.2DoubletExpected to be the most downfield of the ring protons due to the influence of the N-oxide and the adjacent methoxy group.
H-68.0 - 8.2DoubletSignificantly deshielded by the adjacent N-oxide group.
-CH₂Cl4.8 - 5.0SingletThe chloromethyl protons are expected to appear as a singlet in this region.
4-OCH₃3.9 - 4.1SingletMethoxy group protons typically appear as a sharp singlet.
3-OCH₃3.8 - 4.0SingletMethoxy group protons typically appear as a sharp singlet.
Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (ppm) Notes
C-2148 - 152The carbon bearing the chloromethyl group, shifted downfield by the N-oxide.
C-3140 - 144The carbon with the methoxy group, influenced by the adjacent N-oxide.
C-4155 - 159The carbon with the methoxy group, significantly deshielded.
C-5110 - 114Expected to be the most upfield of the ring carbons.
C-6138 - 142Deshielded by the adjacent N-oxide group.
-CH₂Cl40 - 45The carbon of the chloromethyl group.
4-OCH₃55 - 60Typical chemical shift for a methoxy carbon.
3-OCH₃55 - 60Typical chemical shift for a methoxy carbon.

Experimental Protocols

The following sections detail a plausible synthesis route for this compound, derived from patent literature describing the synthesis of related pharmaceutical intermediates.

Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process starting from a suitable pyridine derivative. A common route involves the N-oxidation of a substituted pyridine followed by chlorination of a methyl group at the 2-position.

Workflow for the Synthesis of this compound

G Synthetic Pathway start 2-Methyl-3,4-dimethoxypyridine step1 N-Oxidation (e.g., m-CPBA or H2O2/Acetic Acid) start->step1 intermediate 2-Methyl-3,4-dimethoxypyridine-N-oxide step1->intermediate step2 Chlorination (e.g., SOCl2 or NCS) intermediate->step2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Step 1: N-Oxidation of 2-Methyl-3,4-dimethoxypyridine

  • Reactants: 2-Methyl-3,4-dimethoxypyridine, an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

  • Procedure:

    • Dissolve 2-Methyl-3,4-dimethoxypyridine in a suitable solvent (e.g., dichloromethane for m-CPBA, or acetic acid for H₂O₂).

    • Slowly add the oxidizing agent at a controlled temperature (typically 0-25 °C).

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, quench the excess oxidizing agent and work up the reaction mixture to isolate the crude 2-Methyl-3,4-dimethoxypyridine-N-oxide.

    • Purify the product by crystallization or column chromatography.

Step 2: Chlorination of 2-Methyl-3,4-dimethoxypyridine-N-oxide

  • Reactants: 2-Methyl-3,4-dimethoxypyridine-N-oxide, a chlorinating agent such as thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS).

  • Procedure:

    • Dissolve 2-Methyl-3,4-dimethoxypyridine-N-oxide in an appropriate solvent (e.g., chloroform or dichloromethane).

    • Add the chlorinating agent portion-wise or dropwise, maintaining the reaction temperature as required for the specific reagent.

    • Stir the reaction mixture until completion, as indicated by TLC.

    • Carefully quench the reaction and perform an aqueous workup to remove inorganic byproducts.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the resulting this compound by recrystallization or column chromatography.

Note: The synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, a closely related compound, often starts from maltol and involves several steps including methylation, ammonification, chlorination, oxidation, and methoxy substitution.[2]

Conclusion

While experimental NMR data for this compound remains elusive in publicly accessible scientific literature, this guide provides a robust theoretical framework for its NMR analysis. The predicted chemical shifts for both ¹H and ¹³C nuclei offer valuable guidance for researchers working with this compound. The outlined synthetic protocol, based on established chemical transformations for similar pyridine derivatives, provides a practical starting point for its laboratory preparation. Further research is warranted to obtain and publish the experimental characterization data for this important pharmaceutical intermediate.

References

IR spectrum of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared Spectrum of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of this compound, a compound of interest in organic synthesis. Due to the limited availability of direct spectral data in public literature, this guide presents a predicted spectrum based on the characteristic vibrational frequencies of its constituent functional groups. This information is crucial for researchers, scientists, and professionals in drug development for the identification and characterization of this molecule.

Predicted Infrared Spectrum Analysis

The structure of this compound incorporates several key functional groups that give rise to a characteristic infrared spectrum. The primary absorption bands are expected from the pyridine-N-oxide ring, the C-O stretches of the methoxy groups, the C-Cl stretch of the chloromethyl group, and various C-H vibrations. The predicted vibrational frequencies and their assignments are summarized in the table below.

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
3100 - 3000Medium to WeakAromatic C-H stretching (pyridine ring)
2980 - 2850MediumAliphatic C-H stretching (methyl and methylene groups)
~1610 and ~1560Medium to StrongC=C and C=N ring stretching vibrations (pyridine ring)[1]
~1250StrongN-O stretching vibration (N-oxide)[1]
1280 - 1230StrongAsymmetric C-O-C stretching (aryl ether)[2]
1050 - 1020StrongSymmetric C-O-C stretching (aryl ether)[2]
800 - 600Medium to StrongC-Cl stretching (chloromethyl group)[3]
Below 900Medium to StrongC-H out-of-plane bending (pyridine ring)

Experimental Protocol for Infrared Spectroscopy

The following is a general experimental protocol for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a solid organic compound like this compound. The thin solid film or KBr pellet methods are commonly employed.[4][5][6][7]

Thin Solid Film Method

This method is often preferred for its simplicity and the small amount of sample required.

Materials and Equipment:

  • FTIR Spectrometer

  • Agate mortar and pestle (optional, if sample is not a fine powder)

  • Spatula

  • Volatile solvent (e.g., methylene chloride, acetone)

  • Potassium bromide (KBr) or Sodium Chloride (NaCl) salt plates

  • Pipette or dropper

  • Desiccator for storing salt plates

Procedure:

  • Sample Preparation: If the solid sample is not a fine powder, gently grind a small amount (approx. 50 mg) in an agate mortar.

  • Dissolution: Place the powdered sample into a small test tube or vial and add a few drops of a suitable volatile solvent (e.g., methylene chloride) to dissolve it completely.

  • Film Deposition: Using a pipette, apply one or two drops of the solution onto the surface of a clean, dry KBr or NaCl salt plate.

  • Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, solid film of the compound will remain on the plate.

  • Spectral Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer.

  • Background Scan: Run a background spectrum with a clean, empty salt plate.

  • Sample Scan: Acquire the IR spectrum of the sample. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, clean the salt plate thoroughly with an appropriate solvent (e.g., acetone) and store it in a desiccator.

Potassium Bromide (KBr) Pellet Method

This technique is suitable for obtaining high-quality spectra of solid samples.

Materials and Equipment:

  • FTIR Spectrometer

  • Dry, spectroscopic grade Potassium Bromide (KBr) powder

  • Agate mortar and pestle

  • Pellet press with die set

  • Spatula

Procedure:

  • Sample and KBr Preparation: Gently grind approximately 1-2 mg of the solid sample in an agate mortar. Add about 100-200 mg of dry KBr powder to the mortar.

  • Mixing: Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder mixture into the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure to form a transparent or translucent pellet.

  • Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Background Scan: A background spectrum should be run with an empty sample compartment or a blank KBr pellet.

  • Sample Scan: Acquire the IR spectrum of the sample pellet.

  • Data Processing: The instrument's software will process the data to provide the final spectrum.

Synthesis Workflow

As this compound is a synthetic compound, understanding its preparation is crucial. While several synthetic routes may exist, a common pathway involves the oxidation of the corresponding pyridine derivative. The following diagram illustrates a plausible synthetic workflow.

Synthesis_Workflow cluster_start Starting Material cluster_oxidation Oxidation cluster_intermediate Intermediate cluster_final Final Steps cluster_product Final Product 4-chloro-3-methoxy-2-methylpyridine 4-chloro-3-methoxy-2-methylpyridine Oxidation_step Oxidation (e.g., with H₂O₂) 4-chloro-3-methoxy-2-methylpyridine->Oxidation_step 4-chloro-3-methoxy-2-methylpyridine-N-oxide 4-chloro-3-methoxy-2-methylpyridine-N-oxide Oxidation_step->4-chloro-3-methoxy-2-methylpyridine-N-oxide Methoxylation Methoxylation, Isomerization, and Chlorination 4-chloro-3-methoxy-2-methylpyridine-N-oxide->Methoxylation Final_Product 2-Chloromethyl-3,4-dimethoxy pyridine-N-oxide Methoxylation->Final_Product

Caption: Synthetic pathway for this compound.

References

Mass Spectrometry of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometric analysis of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide (C₈H₁₀ClNO₃), a key intermediate in the synthesis of various pharmaceutical compounds. While specific experimental mass spectra for this exact molecule are not widely published, this document extrapolates from established fragmentation patterns of related pyridine-N-oxide compounds to present a detailed analytical protocol and expected data.

Introduction

This compound is a substituted pyridine derivative. Its analysis by mass spectrometry is crucial for identity confirmation, purity assessment, and metabolic studies. The presence of the N-oxide functionality and a labile chloromethyl group dictates its fragmentation behavior under mass spectrometric conditions. Understanding these fragmentation pathways is essential for accurate structural elucidation.

Expected Mass Spectrometric Data

Based on the principles of mass spectrometry and the known behavior of similar compounds, the following quantitative data are anticipated for this compound. The molecular weight of this compound is 203.62 g/mol .[1][2]

Table 1: Hypothesized Mass Spectrometry Data for this compound

Ion DescriptionProposed Structurem/z (monoisotopic)Relative Abundance
[M+H]⁺Protonated Molecular Ion204.04High
[M+H-O]⁺Deoxygenation Product188.05Moderate to High
[M+H-OH]⁺Loss of Hydroxyl Radical187.04Low to Moderate
[M+H-CH₂Cl]⁺Loss of Chloromethyl Radical155.06Moderate
[M+H-O-CH₃]⁺Loss of Oxygen and Methyl Radical173.02Low
[M+H-O-CH₂O]⁺Loss of Oxygen and Formaldehyde158.03Low

Proposed Fragmentation Pathway

The fragmentation of protonated this compound is expected to proceed through several key pathways, initiated by the protonation of the N-oxide oxygen. The most characteristic fragmentation of N-oxides is the loss of an oxygen atom, a process that can be thermally induced in the ion source or occur through collisional activation.[3] Other significant fragmentation routes likely involve the cleavage of the side chains.

fragmentation_pathway M [M+H]⁺ m/z = 204.04 This compound M_O [M+H-O]⁺ m/z = 188.05 M->M_O -O M_OH [M+H-OH]⁺ m/z = 187.04 M->M_OH -OH M_CH2Cl [M+H-CH₂Cl]⁺ m/z = 155.06 M->M_CH2Cl -CH₂Cl M_O_CH3 [M+H-O-CH₃]⁺ m/z = 173.02 M_O->M_O_CH3 -CH₃ M_O_CH2O [M+H-O-CH₂O]⁺ m/z = 158.03 M_O->M_O_CH2O -CH₂O

Caption: Proposed fragmentation pathway of protonated this compound.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general method for the analysis of this compound using a Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) system. Such methods are commonly employed for the analysis of pyridine-N-oxides.[4]

4.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solution: Dilute the stock solution with a 50:50 mixture of water and acetonitrile to a final concentration of 10 µg/mL.

4.2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for 4 minutes to re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

4.3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr (Nitrogen).

  • Cone Gas Flow: 50 L/hr (Nitrogen).

  • Mass Range: m/z 50-500.

  • Data Acquisition: Full scan mode to identify the parent ion, followed by tandem MS (MS/MS) of the suspected parent ion (m/z 204.04) to confirm fragmentation patterns. For MS/MS, a collision energy of 15-30 eV can be used.

Experimental Workflow

The overall workflow for the mass spectrometric analysis is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Stock Stock Solution (1 mg/mL) Working Working Solution (10 µg/mL) Stock->Working Dilution LC Liquid Chromatography Separation Working->LC ESI Electrospray Ionization (ESI+) LC->ESI MS1 Full Scan MS (m/z 50-500) ESI->MS1 MS2 Tandem MS (MS/MS of m/z 204.04) MS1->MS2 Parent Ion Selection Spectrum Mass Spectrum Interpretation MS2->Spectrum Fragmentation Fragmentation Pattern Analysis Spectrum->Fragmentation Structure Structural Confirmation Fragmentation->Structure

Caption: Workflow for the LC-MS analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound, while not extensively documented, can be reliably approached using standard LC-MS techniques. The fragmentation pattern is predicted to be dominated by the characteristic loss of oxygen from the N-oxide moiety, along with cleavage of the side-chain substituents. The methodologies and expected data presented in this guide provide a solid foundation for researchers and professionals engaged in the analysis of this and structurally related compounds.

References

Uncharted Territory: The Biological Activity of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide Remains Largely Unexplored

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the biological activities of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide. Despite its role as a key intermediate in the synthesis of the proton pump inhibitor Pantoprazole, detailed investigations into its own pharmacological potential are notably absent from published research.

While general statements suggest potential antimicrobial and antifungal properties for pyridine-N-oxide derivatives, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values for this compound, are not available in the public domain. This lack of empirical data prevents a thorough assessment of its efficacy and spectrum of activity.

Furthermore, our extensive search for detailed experimental protocols related to the biological evaluation of this specific compound did not yield any results. Methodologies for assessing its cytotoxicity, anti-inflammatory effects, or potential for enzyme inhibition have not been published, hindering any effort to replicate or build upon prior research. Consequently, the creation of a detailed technical guide with structured data tables and experimental procedures is not feasible at this time.

The molecular signaling pathways that might be modulated by this compound are also unknown. Without experimental evidence, any depiction of its mechanism of action would be purely speculative. Therefore, the generation of signaling pathway diagrams as requested cannot be scientifically supported.

Future Directions

The current state of knowledge highlights a clear opportunity for novel research. The structural similarity of this compound to other biologically active pyridine derivatives suggests that a systematic investigation into its pharmacological properties could be a worthwhile endeavor.

Future research should focus on:

  • Screening for Biological Activity: A broad-based screening approach to evaluate its potential antimicrobial, antifungal, anti-inflammatory, and cytotoxic effects.

  • Quantitative Assays: Determination of key quantitative metrics such as MIC, IC50, and CC50 values against a panel of relevant microbial strains and cell lines.

  • Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which this compound may exert any identified biological effects.

  • In Vivo Studies: Following promising in vitro results, evaluation of its efficacy and safety in preclinical animal models.

Until such studies are conducted and their results published, the biological activity of this compound will remain an open question for the scientific community. Researchers and drug development professionals are encouraged to consider this compound as a potential starting point for new discovery programs.

The Antimicrobial and Antifungal Potential of Pyridine-N-Oxide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, pyridine-N-oxide derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial and antifungal activities. This technical guide provides an in-depth overview of the current research, focusing on quantitative activity data, detailed experimental protocols, and the proposed mechanisms of action of these compounds.

Quantitative Antimicrobial and Antifungal Activity

The antimicrobial and antifungal efficacy of pyridine-N-oxide derivatives has been evaluated against a variety of pathogens. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for numerous derivatives. The following tables summarize the reported MIC values for different classes of pyridine-N-oxide derivatives against selected bacterial and fungal strains.

Table 1: Antibacterial Activity of Pyridine-N-Oxide Derivatives (MIC in µg/mL)

Compound ClassDerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Picryl Amino Pyridine N-Oxides5-nitro-2-picrylaminopyridine N-oxide----
Substituted Pyridine N-OxidesCompound 12a->0.00480.0195-[1]
Substituted Pyridine N-OxidesCompound 15-0.0098>0.0048-[1]
4-Amino Pyridine N-Oxide4-Amino Pyridine N-Oxide (100µg/ml)Zone of InhibitionZone of InhibitionZone of InhibitionZone of Inhibition[2]

Table 2: Antifungal Activity of Pyridine-N-Oxide Derivatives (MIC in µg/mL)

Compound ClassDerivativeCandida albicansAspergillus nigerAspergillus flavusFusarium oxysporumReference
Pyridine TriazolesCompound 127a12.512.550-[3]
Pyridine TriazolesCompound 127b6.2512.525-[3]
Isonicotinic Acid Hydrazide DerivativesCompounds 23-272.18-3.082.18-3.08--[3]
Substituted Pyridine N-OxidesCompound 12a0.039---[1]
Substituted Pyridine N-OxidesCompound 15>0.0048---[1]

Note: The data presented is a selection from the cited literature and is intended to be representative. For a comprehensive understanding, please refer to the original publications.

Experimental Protocols

The evaluation of the antimicrobial and antifungal properties of pyridine-N-oxide derivatives predominantly relies on standardized in vitro susceptibility testing methods. The following are detailed protocols for the most commonly employed assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Pyridine-N-oxide derivative stock solution of known concentration

  • Positive control (growth control, no compound)

  • Negative control (sterility control, no inoculum)

  • Standard antibiotic/antifungal agent (e.g., gentamicin, fluconazole)

Procedure:

  • Preparation of Compound Dilutions: A serial two-fold dilution of the pyridine-N-oxide derivative is prepared in the appropriate broth directly in the 96-well plate.

  • Inoculum Preparation: A suspension of the test microorganism is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Agar Well Diffusion Method

This method is a qualitative or semi-quantitative assay used to screen for antimicrobial activity.[2]

Materials:

  • Sterile Petri dishes with Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Sterile cork borer or well cutter

  • Pyridine-N-oxide derivative solution of known concentration

  • Solvent control

  • Standard antibiotic/antifungal agent

Procedure:

  • Preparation of Agar Plates: The surface of the agar plate is uniformly inoculated with the standardized microbial suspension using a sterile swab.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Application of Compound: A fixed volume of the pyridine-N-oxide derivative solution is added to each well. A well with the solvent alone serves as a negative control.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Proposed Mechanisms of Action

The precise molecular mechanisms underlying the antimicrobial and antifungal activity of pyridine-N-oxide derivatives are still under investigation. However, several plausible mechanisms have been proposed based on structure-activity relationship studies and computational analyses.

dot

antimicrobial_workflow cluster_compound Pyridine-N-Oxide Derivative cluster_cell Microbial/Fungal Cell cluster_effects Antimicrobial/Antifungal Effects Compound Pyridine-N-Oxide Cell Cell Entry Compound->Cell Uptake EnzymaticReduction Enzymatic Reduction (if applicable, e.g., nitro derivatives) Cell->EnzymaticReduction TargetInteraction Interaction with Cellular Targets Cell->TargetInteraction ActiveForm Generation of Active Species EnzymaticReduction->ActiveForm ActiveForm->TargetInteraction EnzymeInhibition Inhibition of Essential Enzymes (e.g., sulfhydryl enzymes) TargetInteraction->EnzymeInhibition ErgosterolDisruption Disruption of Ergosterol Biosynthesis (proposed for some) TargetInteraction->ErgosterolDisruption CellDeath Inhibition of Growth & Cell Death EnzymeInhibition->CellDeath ErgosterolDisruption->CellDeath

Caption: Proposed general mechanism of action for pyridine-N-oxide derivatives.

Experimental evidence suggests that the presence of a nitro group is often crucial for the antifungal efficacy of these compounds.[6] It is hypothesized that these nitroaromatic N-oxides act as good electron acceptors, which is a key factor in their biological activity.[6] One proposed mechanism involves the interference with sulfhydryl enzymes within the microorganism.[6] The electron-accepting nature of the compound could facilitate interaction with and inhibition of these essential enzymes, leading to cell death.

dot

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Pyridine-N-Oxide Derivatives Purification Purification & Characterization Synthesis->Purification AgarDiffusion Agar Well/Disk Diffusion Assay (Qualitative) Purification->AgarDiffusion Primary Screen MIC Broth Microdilution Assay (Quantitative) Purification->MIC Quantitative Assay ZoneOfInhibition Measure Zone of Inhibition AgarDiffusion->ZoneOfInhibition MICdetermination Determine Minimum Inhibitory Concentration (MIC) MIC->MICdetermination SAR Structure-Activity Relationship (SAR) Analysis ZoneOfInhibition->SAR MICdetermination->SAR

Caption: A typical experimental workflow for the evaluation of pyridine-N-oxide derivatives.

Furthermore, some studies suggest that certain pyridine derivatives may exert their antifungal effects by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7] While this has not been definitively established for a wide range of pyridine-N-oxides, it represents a plausible and important avenue for future investigation. The enzymatic reduction of some pyridine-N-oxides within the target cell to form more reactive species is another potential mechanism that warrants further exploration.

Conclusion and Future Directions

Pyridine-N-oxide derivatives represent a versatile and promising scaffold for the development of novel antimicrobial and antifungal agents. The data presented in this guide highlight their potential against a range of clinically relevant pathogens. The detailed experimental protocols provide a framework for researchers to further explore this class of compounds.

Future research should focus on elucidating the precise molecular targets and signaling pathways affected by these derivatives. A deeper understanding of their mechanism of action will be crucial for optimizing their efficacy and selectivity, and for overcoming existing mechanisms of drug resistance. Structure-activity relationship studies, guided by computational modeling, will also be instrumental in designing new pyridine-N-oxide derivatives with enhanced potency and improved pharmacological profiles. Continued investigation into this promising class of compounds may lead to the development of next-generation therapies to combat the global challenge of infectious diseases.

References

Methodological & Application

Application Notes and Protocols: The Role of 2-Chloromethyl-3,4-dimethoxypyridine Derivatives in Pantoprazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of pantoprazole, a proton pump inhibitor, and its related N-oxide impurity. The synthesis of pantoprazole typically involves the condensation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride with 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole, followed by an oxidation step. A lesser-used but important application involves 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide for the specific synthesis of the pantoprazole N-oxide impurity, which serves as a reference standard in quality control.

Section 1: Standard Synthesis of Pantoprazole

The industrial synthesis of pantoprazole is a two-step process starting from 2-chloromethyl-3,4-dimethoxypyridine hydrochloride and 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole.[1][2][3]

Step 1: Condensation to Pantoprazole Sulfide

This step involves the formation of a thioether intermediate, 5-Difluoromethoxy-2-{[(3,4-dimethoxy-2-pyridinyl)methyl]thio}-1H-benzimidazole, also known as pantoprazole sulfide.[1][4][5]

Experimental Protocol:

  • In a suitable reaction vessel, charge 5-(difluoromethoxy)-2-mercaptobenzimidazole (100 g), deionized water (1000 mL), and sodium hydroxide (37 g).[1]

  • Stir the mixture at 25–30 °C until all solids dissolve.[1]

  • In a separate vessel, dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (103 g) in water (200 mL).[1]

  • Slowly add the pyridine solution to the main reaction vessel over 2-3 hours, maintaining the temperature at 25-30 °C.[1]

  • Stir the reaction mixture for 5-6 hours and monitor for completion by HPLC.[1]

  • Upon completion, cool the mixture to 15-20 °C.[1]

  • Filter the solid product (pantoprazole sulfide) and wash the filter cake with water.[1]

Quantitative Data for Condensation Reaction:

ParameterValueReference
Reactants
5-(difluoromethoxy)-2-mercapto-1H-benzimidazole92.1 g[4]
2-chloromethyl-3,4-dimethoxypyridine95.8 g[4]
Sodium Hydroxide20.5 g[4]
Solvent Isopropanol (920 mL) and Water (920 mL)[4]
Reaction Temperature Room Temperature[4]
Reaction Time 2 hours[4]
Yield 87.8%[4]
Step 2: Oxidation to Pantoprazole

The pantoprazole sulfide intermediate is then oxidized to the active sulfoxide form, pantoprazole.[1][2] This step is critical as it can lead to the formation of impurities like pantoprazole N-oxide and pantoprazole sulfone.[1][6]

Experimental Protocol:

  • Prepare a solution of sodium hydroxide in water.[1]

  • Add the wet cake of pantoprazole sulfide from the previous step to the sodium hydroxide solution and stir until dissolved.[1]

  • Cool the solution to 0–5 °C.[1]

  • Slowly add a solution of sodium hypochlorite over 2–3 hours, ensuring the temperature is maintained below 5 °C.[1]

  • Stir the reaction for an additional 1-2 hours at 0-5 °C.[1]

  • Monitor the reaction by HPLC to confirm the conversion of the sulfide and to quantify the levels of pantoprazole and its impurities.[1]

  • Quench any excess hypochlorite with a 5% sodium metabisulfite solution.[1]

  • Adjust the pH of the reaction mixture to 7.5–8.0 with 2M HCl.[1]

  • Extract the aqueous layer with dichloromethane (DCM).[1]

  • Combine the organic layers and concentrate under vacuum to obtain the pantoprazole free base.[1]

Quantitative Data for Oxidation Reaction:

ParameterValueReference
Reactant Pantoprazole Sulfide[1]
Oxidizing Agent Sodium Hypochlorite[1][2]
Solvent Water[1]
Reaction Temperature 0–5 °C[1]
Reaction Time 3-5 hours[1]
Yield Not specified

Pantoprazole Synthesis Workflow

Pantoprazole_Synthesis A 5-(difluoromethoxy)-2-mercapto- 1H-benzimidazole C Pantoprazole Sulfide (Thioether Intermediate) A->C Condensation (NaOH, H2O, 25-30°C) B 2-chloromethyl-3,4- dimethoxypyridine HCl B->C D Pantoprazole C->D Oxidation (NaOCl, 0-5°C)

Caption: Standard two-step synthesis of pantoprazole.

Section 2: Synthesis of Pantoprazole N-oxide Impurity

Pantoprazole N-oxide is a process-related impurity that can form during the oxidation step of pantoprazole synthesis.[7] It is also synthesized intentionally for use as a reference standard in analytical testing.[6][8] The synthesis starts with the oxidation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to its N-oxide form.[9]

Step 1: Oxidation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride

Experimental Protocol:

  • Dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in a suitable organic solvent (e.g., dichloromethane).[6]

  • Cool the solution to 0-10 °C.[6][9]

  • Add an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), portion-wise while maintaining the temperature. The molar ratio of oxidant to the pyridine precursor is typically between 1.5:1 and 2.0:1.[6][9]

  • Stir the reaction until completion to yield 2-chloromethyl-3,4-dimethoxypyridine N-oxide.[6]

Quantitative Data for Pyridine N-oxide Formation:

ParameterValueReference
Reactant 2-chloromethyl-3,4-dimethoxypyridine HCl[9]
Oxidizing Agent m-chloroperoxybenzoic acid (m-CPBA)[9]
Solvent Tetrahydrofuran (THF)[9]
Reaction Temperature 0-10 °C[9]
Reaction Time Not specified
Yield Not isolated, used in situ[9]
Step 2: Condensation to Pantoprazole N-oxide

The resulting pyridine N-oxide is then reacted with 5-difluoromethoxy-2-mercapto-1H-benzimidazole.[6][9]

Experimental Protocol:

  • To the solution of 2-chloromethyl-3,4-dimethoxypyridine N-oxide from the previous step, add 5-difluoromethoxy-2-mercapto-1H-benzimidazole.[9]

  • Add a 20% aqueous solution of sodium hydroxide.[9]

  • Stir the reaction mixture for 2 hours at 20-30 °C.[9]

  • After the reaction is complete, adjust the pH to 6.[9]

  • Cool the mixture to 0-10 °C and allow it to crystallize for 2 hours.[9]

  • Filter the crude product by suction filtration and dry to obtain pantoprazole N-oxide.[9]

Quantitative Data for Pantoprazole N-oxide Synthesis:

ParameterValueReference
Reactants 2-chloromethyl-3,4-dimethoxypyridine N-oxide, 5-difluoromethoxy-2-mercapto-1H-benzimidazole[9]
Base 20% Sodium Hydroxide[9]
Solvent Tetrahydrofuran (THF)[9]
Reaction Temperature 20-30 °C[9]
Reaction Time 2 hours[9]
Yield 91.7%[9]
Purity 99.53%[9]

Pantoprazole N-oxide Synthesis Workflow

Pantoprazole_N_oxide_Synthesis A 2-chloromethyl-3,4- dimethoxypyridine HCl B 2-chloromethyl-3,4- dimethoxypyridine-N-oxide A->B Oxidation (m-CPBA, 0-10°C) D Pantoprazole N-oxide B->D Condensation (NaOH, 20-30°C) C 5-(difluoromethoxy)-2-mercapto- 1H-benzimidazole C->D

Caption: Synthesis of pantoprazole N-oxide impurity.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols and technical guidance for conducting nucleophilic substitution reactions using 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide. This versatile reagent serves as a key intermediate in the synthesis of complex heterocyclic molecules and has potential applications in the development of novel therapeutic agents, including antimicrobial compounds. The primary mode of reactivity for this compound is the SN2 displacement of the chloride from the 2-chloromethyl group by a wide range of nucleophiles. This document outlines a general procedure and a specific, documented protocol for the synthesis of a pantoprazole analogue, and includes tabulated data for representative reactions.

Introduction

This compound (C₈H₁₀ClNO₃, M.W. 203.62 g/mol ) is a functionalized pyridine derivative whose reactivity is dominated by the electrophilic nature of the carbon atom in the chloromethyl group. The N-oxide functionality and the pyridine ring influence the electronic properties of the molecule but the primary site for nucleophilic attack is the sp³-hybridized carbon bearing the chlorine atom. This makes it an excellent substrate for introducing a variety of functional groups through nucleophilic substitution. Its utility has been notably demonstrated in the synthesis of proton pump inhibitors.[1][2]

The reactivity of the chloromethyl group allows for reactions with a diverse array of nucleophiles, including thiols, amines, and alkoxides, to form new carbon-sulfur, carbon-nitrogen, and carbon-oxygen bonds, respectively.[1] These reactions typically proceed under mild conditions and offer a straightforward route to highly functionalized pyridine-N-oxide derivatives.

Data Presentation: Representative Nucleophilic Substitution Reactions

The following table summarizes the outcomes of nucleophilic substitution reactions with this compound using various nucleophiles. The data is compiled from analogous reactions and specific examples in patent literature.

NucleophileReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
Thiol5-(Difluoromethoxy)-2-mercapto-1H-benzimidazoleAcetonitrile/Water25-305-6>90 (undisclosed)
AminePiperidineDichloromethane254~85 (estimated)
ThiolSodium thiophenoxideEthanol503~90 (estimated)
AlkoxideSodium methoxideMethanol606~80 (estimated)

Note: Yields are based on published examples for closely related substrates and the specific, though unquantified, synthesis of a pantoprazole analogue. They should be considered representative.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with Thiol and Amine Nucleophiles

This protocol provides a general methodology for the reaction of this compound with common thiol and amine nucleophiles.

Materials:

  • This compound

  • Nucleophile (e.g., a thiol or a primary/secondary amine, 1.1 equivalents)

  • Base (e.g., triethylamine, potassium carbonate, 1.2 equivalents)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane, or ethanol)

  • Stirring plate and magnetic stir bar

  • Reaction vessel (round-bottom flask) with a condenser and nitrogen inlet

  • Standard laboratory glassware for work-up and purification

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • To a solution of the nucleophile (1.1 mmol) and base (1.2 mmol) in the chosen anhydrous solvent (10 mL) under a nitrogen atmosphere, add this compound (1.0 mmol, 203.6 mg).

  • Stir the reaction mixture at the desired temperature (typically ranging from room temperature to the reflux temperature of the solvent).

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate (e.g., triethylamine hydrochloride) has formed, remove it by filtration.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted product.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Protocol 2: Synthesis of 5-(Difluoromethoxy)-2-[((3,4-dimethoxy-1-oxido-2-pyridinyl)methyl)thio]-1H-benzimidazole (Pantoprazole N-oxide Analogue)

This protocol is adapted from patent literature describing the synthesis of a pantoprazole-related compound and represents a specific application of nucleophilic substitution with this compound.[1][2]

Materials:

  • This compound (prepared from its hydrochloride salt)

  • 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole

  • Sodium hydroxide

  • Water

  • Acetonitrile

  • Reaction vessel with temperature control and stirring

  • HPLC for reaction monitoring

Procedure:

  • In a reaction vessel, dissolve 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole in an aqueous solution of sodium hydroxide.

  • In a separate vessel, prepare a solution of this compound in a mixture of acetonitrile and water. Note: The N-oxide can be prepared by the oxidation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).[2]

  • Slowly add the solution of the pyridine-N-oxide derivative to the benzimidazole solution over 2-3 hours while maintaining the reaction temperature at 25-30 °C.

  • Stir the resulting mixture for 5-6 hours at the same temperature.

  • Monitor the reaction for completion using HPLC.

  • Upon completion of the reaction, cool the mixture to 15-20 °C.

  • The product may precipitate from the solution. If so, collect the solid product by filtration.

  • Wash the collected solid with water to remove any inorganic salts.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Visualizations

Nucleophilic_Substitution_Workflow cluster_reactants Reactants Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification N_Oxide 2-Chloromethyl-3,4- dimethoxypyridine-N-oxide Reaction_Vessel Reaction in Anhydrous Solvent N_Oxide->Reaction_Vessel Nucleophile Nucleophile (Nu-H) (e.g., R-SH, R2NH) Nucleophile->Reaction_Vessel Base Base (e.g., Et3N, K2CO3) Base->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration 1. Cool 2. Filter Concentration Concentration Filtration->Concentration Filtrate Chromatography Column Chromatography Concentration->Chromatography Crude Product Product Substituted Product (C8H9NO3(OCH3)2-Nu) Chromatography->Product Purified Product

Caption: General workflow for the nucleophilic substitution reaction.

Signaling_Pathway start 2-Chloromethyl-3,4-dimethoxy- pyridine-N-oxide intermediate Transition State [Nu---CH2---Cl]δ- start->intermediate product Substituted Product + Cl- intermediate->product Chloride leaving nucleophile Nucleophile (Nu:) nucleophile->start SN2 Attack

Caption: Simplified mechanism of the SN2 reaction.

References

Application Notes and Protocols for the Chlorination of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various methods of chlorinating 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide and its precursors. The information is intended to guide researchers in selecting and performing the most suitable chlorination strategy for their specific needs, particularly in the context of synthesizing key pharmaceutical intermediates.

Introduction

2-Chloromethyl-3,4-dimethoxypyridine and its N-oxide are important building blocks in the synthesis of various pharmaceutical compounds. The chlorination of the pyridine ring or the methyl group is a critical step in the elaboration of these molecules. The choice of chlorinating agent and reaction conditions can significantly impact the yield, regioselectivity, and purity of the desired product. This document outlines three common methods for chlorination: using thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and oxalyl chloride ((COCl)₂).

Chlorination Methods Overview

The chlorination of pyridine-N-oxides can proceed through different pathways depending on the reagent and substrate. Deoxygenative chlorination introduces a chlorine atom onto the pyridine ring, typically at the 2- or 4-position, with removal of the N-oxide oxygen.[1][2] In the case of this compound, rearrangement to a hydroxymethyl species can occur, followed by chlorination of the methyl group.

Key Chlorinating Agents:

  • Thionyl Chloride (SOCl₂): A versatile reagent for converting alcohols to alkyl chlorides and for deoxygenative chlorination of pyridine-N-oxides.[3]

  • Phosphorus Oxychloride (POCl₃): Commonly used for deoxygenative chlorination of pyridine-N-oxides, often leading to 2- or 4-chloropyridines.[3]

  • Oxalyl Chloride ((COCl)₂): A mild and effective reagent for the deoxygenative chlorination of pyridine-N-oxides, often used in combination with a base like triethylamine.[1][4][5]

Data Presentation: Comparison of Chlorination Methods

The following table summarizes quantitative data extracted from various sources for the chlorination of pyridine-N-oxide derivatives. Note that direct yield comparisons for this compound are limited, and data from analogous systems are included for reference.

MethodReagent SystemSubstrateProductYield (%)Reference
1SOCl₂ / Dichloromethane(3,4-dimethoxypyridin-2-yl)methanol2-(Chloromethyl)-3,4-dimethoxypyridinium chloride93%[6]
2POCl₃3-methoxy-2-methyl-4(1H)-pyridone4-chloro-3-methoxy-2-picolineNot specified[7]
3(COCl)₂ / Triethylamine / DichloromethanePyridine-N-oxide2-Chloropyridine90%[5]
4POCl₃ / Et₃N / CH₂Cl₂2-methylpyridine-N-oxide2-Chloromethyl-4-methoxy-3,5-dimethylpyridineGood Yield[8]

Experimental Protocols

Method 1: Chlorination of (3,4-dimethoxypyridin-2-yl)methanol using Thionyl Chloride

This protocol describes the chlorination of the hydroxymethyl group, a common intermediate derived from the corresponding N-oxide.[6][7]

Materials:

  • (3,4-dimethoxypyridin-2-yl)methanol

  • Thionyl chloride (SOCl₂)

  • Dry dichloromethane (CH₂Cl₂)

  • Toluene

  • Ice-water bath

  • Round-bottom flask

  • Stirring apparatus

  • Apparatus for vacuum concentration

Procedure:

  • Dissolve (3,4-dimethoxypyridin-2-yl)methanol (e.g., 6.76 g, 40.0 mmol) in dry dichloromethane (20 mL) in a round-bottom flask equipped with a stirrer.[6]

  • Cool the stirred solution to 0-5 °C using an ice-water bath.[6]

  • Slowly add a solution of thionyl chloride (e.g., 4 mL, 55.0 mmol) in dry dichloromethane dropwise to the cooled reaction mixture.[6]

  • After the addition is complete, allow the mixture to warm to 20 °C and continue stirring.

  • Concentrate the reaction mixture to a low volume under vacuum.[6]

  • Add toluene to the residue to facilitate the removal of residual thionyl chloride and solvent, and then concentrate to dryness to yield 2-(Chloromethyl)-3,4-dimethoxypyridinium chloride as a colorless solid.[6]

Safety Precautions: Thionyl chloride is a corrosive and toxic substance. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Method 2: Deoxygenative Chlorination using Phosphorus Oxychloride

This protocol is a general method for the deoxygenative chlorination of pyridine-N-oxides.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Apparatus for distillation under reduced pressure

Procedure:

  • In a round-bottom flask, carefully add phosphorus oxychloride (e.g., 70-100 mL for a 0.2 mol scale reaction) and cool it in an ice-water bath.[7]

  • Slowly add this compound to the cooled phosphorus oxychloride with stirring.

  • After the addition is complete, heat the mixture to reflux and maintain for 8-12 hours.[7]

  • After the reaction is complete, cool the mixture and remove the excess phosphorus oxychloride by distillation under reduced pressure.[7]

  • The residue can be further purified by pouring it into water, neutralizing with a base (e.g., 20% sodium hydroxide solution), and extracting the product with an organic solvent like dichloromethane.[7]

Safety Precautions: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood and wear appropriate PPE.

Method 3: Deoxygenative Chlorination using Oxalyl Chloride and Triethylamine

This method provides a mild and highly regioselective approach to the synthesis of 2-halopyridines from pyridine-N-oxides.[1][5]

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Triethylamine (Et₃N)

  • Dry dichloromethane (CH₂Cl₂)

  • Ice-water bath

  • Round-bottom flask

  • Stirring apparatus

  • Apparatus for vacuum distillation

Procedure:

  • Add this compound (1.0 mmol) to a round-bottom flask containing dry dichloromethane.[9]

  • Cool the mixture to 0 °C in an ice-water bath.[9]

  • Add triethylamine (2.0 mmol) to the reaction mixture.[9]

  • Slowly add oxalyl chloride (2.0 mmol) to the stirred mixture while maintaining the temperature at 0 °C.[9]

  • Stir the reaction mixture at 0 °C for 30 minutes.[9]

  • Upon completion, the reaction mixture can be worked up by washing with water and brine, followed by drying over anhydrous sodium sulfate and concentration under reduced pressure. The crude product can be purified by distillation or chromatography.

Safety Precautions: Oxalyl chloride is corrosive and toxic. It decomposes to produce carbon monoxide, carbon dioxide, and hydrogen chloride. Handle in a fume hood with appropriate PPE.

Visualizations

Experimental Workflow for Chlorination with Thionyl Chloride

G Workflow: Chlorination with Thionyl Chloride cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation start Start dissolve Dissolve (3,4-dimethoxypyridin-2-yl)methanol in dry CH₂Cl₂ start->dissolve cool Cool to 0-5 °C dissolve->cool add_socl2 Add SOCl₂ solution dropwise cool->add_socl2 warm Warm to 20 °C and stir add_socl2->warm concentrate Concentrate under vacuum warm->concentrate add_toluene Add Toluene and re-concentrate concentrate->add_toluene product Obtain 2-(Chloromethyl)-3,4-dimethoxypyridinium chloride add_toluene->product

Caption: Workflow for the chlorination of (3,4-dimethoxypyridin-2-yl)methanol.

Logical Relationship of Deoxygenative Chlorination

G Deoxygenative Chlorination of Pyridine-N-Oxide start Pyridine-N-Oxide activation Activation of N-O bond start->activation reagent Chlorinating Agent (e.g., POCl₃, (COCl)₂) reagent->activation nucleophilic_attack Nucleophilic attack by Chloride activation->nucleophilic_attack elimination Elimination of Oxygen moiety nucleophilic_attack->elimination product Chlorinated Pyridine elimination->product

Caption: Key steps in the deoxygenative chlorination of a pyridine-N-oxide.

References

Purification of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide by Crystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the purification of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide via crystallization. This intermediate is crucial in the synthesis of various pharmaceutical compounds, and achieving high purity is essential for subsequent reaction steps and the quality of the final active pharmaceutical ingredient.

Introduction

This compound is a key synthetic intermediate. The purity of this compound directly impacts the yield and impurity profile of downstream products. Crystallization is a robust and scalable method for the purification of this N-oxide, effectively removing process-related impurities. The choice of solvent system is critical and is determined by the solubility profile of the compound. This compound is known to be soluble in solvents such as acetonitrile, chloroform, dichloromethane, ethyl acetate, and methanol.[1] This information is pivotal in designing an effective crystallization procedure. This protocol will focus on a mixed-solvent (antisolvent) crystallization method, a common technique for achieving high purity of polar organic compounds.

Data Presentation

The selection of an appropriate solvent system is paramount for successful crystallization. The following table summarizes the solubility characteristics of this compound in various common laboratory solvents, which informs the choice of a "good" solvent for dissolution and a "poor" solvent (antisolvent) for precipitation.

SolventRole in CrystallizationRationale
MethanolGood SolventHigh solubility for initial dissolution of the crude product.[1]
Ethyl AcetateGood SolventModerate to high solubility, can be used for single-solvent or mixed-solvent systems.[1]
DichloromethaneGood SolventHigh solubility, often used for initial extraction but can be a component of a mixed-solvent system.[1]
AcetonitrileGood SolventGood solubility, suitable for dissolution.[1]
Diethyl EtherPotential AntisolventThe target compound is expected to have low solubility, a common characteristic for inducing precipitation from a more polar "good" solvent.
Hexanes/HeptanePotential AntisolventNon-polar solvents in which the polar N-oxide is likely to be insoluble, making them effective antisolvents.
WaterPotential AntisolventThe compound's polarity suggests some water solubility might exist, but it can be effective as an antisolvent with a highly miscible organic solvent like methanol or acetone.

Note: This table is a qualitative guide based on known solubility and general principles of crystallization of pyridine-N-oxide derivatives.

Experimental Protocols

This section details a representative protocol for the purification of this compound by mixed-solvent crystallization.

Materials:

  • Crude this compound

  • Methanol (ACS Grade or higher)

  • Diethyl ether (ACS Grade or higher, anhydrous)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Celatom® or filter aid (optional)

  • Erlenmeyer flasks

  • Graduated cylinders

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate with a water/oil bath

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Rotary evaporator

  • High-vacuum pump

Protocol: Mixed-Solvent Crystallization using Methanol and Diethyl Ether

  • Dissolution of the Crude Product:

    • Place the crude this compound into a clean, dry Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal volume of methanol to the flask at room temperature to create a slurry.

    • Gently heat the mixture to 40-50°C while stirring. Add methanol portion-wise until the solid has completely dissolved. Avoid adding a large excess of solvent to ensure a good recovery yield.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration. Place a small amount of filter aid onto a filter paper in a pre-warmed Buchner funnel and filter the hot solution into a clean, pre-warmed filter flask. This step should be performed quickly to prevent premature crystallization.

  • Induction of Crystallization:

    • Allow the clear, hot solution to cool slowly towards room temperature.

    • Once the solution has cooled, slowly add diethyl ether as an antisolvent while stirring. The addition of the less polar diethyl ether will decrease the solubility of the N-oxide and induce precipitation.

    • Continue adding diethyl ether until the solution becomes cloudy, indicating the onset of crystallization.

  • Crystal Growth:

    • After the initial cloudiness appears, cease the addition of diethyl ether.

    • Allow the flask to stand undisturbed at room temperature for several hours to allow for slow crystal growth. For optimal crystal formation and purity, the flask can be loosely covered and left overnight.

    • Once crystal formation at room temperature is complete, place the flask in an ice bath for at least one hour to maximize the yield of the precipitate.

  • Isolation and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.

    • Wash the collected crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

    • Break the vacuum and gently press the crystals with a clean spatula or stopper to remove excess solvent.

  • Drying of the Purified Product:

    • Transfer the crystalline product to a clean, pre-weighed watch glass or drying dish.

    • Dry the crystals under high vacuum at room temperature until a constant weight is achieved. Due to the hygroscopic nature of many pyridine-N-oxides, it is crucial to ensure the product is thoroughly dried and stored in a desiccator.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the purification process.

experimental_workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Product dissolve Dissolve in minimal hot Methanol start->dissolve hot_filt Hot Filtration (optional) dissolve->hot_filt cool Slow Cooling to RT hot_filt->cool add_anti Add Diethyl Ether (Antisolvent) cool->add_anti ice_bath Cool in Ice Bath add_anti->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Cold Diethyl Ether vac_filt->wash dry Dry under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Experimental workflow for the purification of this compound.

logical_relationship compound This compound (Crude) solubility High Solubility in Polar Solvents (e.g., Methanol) compound->solubility insolubility Low Solubility in Non-polar Solvents (e.g., Diethyl Ether) compound->insolubility dissolution Dissolution in 'Good' Solvent solubility->dissolution precipitation Precipitation via Antisolvent Addition insolubility->precipitation dissolution->precipitation Addition of 'Poor' Solvent purification Separation of Soluble Impurities precipitation->purification Solid-Liquid Separation pure_product Pure Crystalline Product purification->pure_product

Caption: Logical relationship of solvent properties for mixed-solvent crystallization.

References

Application of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide in Medicinal Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide serves as a critical building block in the synthesis of various pharmaceutical agents, most notably proton pump inhibitors (PPIs). This heterocyclic compound is a key intermediate in the production of drugs designed to treat acid-related gastrointestinal disorders. Its primary application lies in the construction of the pyridine moiety of drugs like pantoprazole, a widely prescribed medication for conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.

The reactivity of the chloromethyl group allows for straightforward nucleophilic substitution, enabling the coupling of the pyridine ring to a benzimidazole core, a common structural feature of PPIs. The N-oxide functional group can be a precursor to the final pyridine structure or can be involved in directing the regioselectivity of other synthetic transformations.

This document provides detailed application notes, experimental protocols, and visual diagrams to illustrate the use of this compound in the synthesis of pantoprazole, a representative PPI.

Application Notes

This compound is principally utilized in the synthesis of pantoprazole and its analogues. The general synthetic strategy involves a two-step process:

  • Condensation: A nucleophilic substitution reaction between this compound (or its corresponding hydrochloride salt) and 5-(difluoromethoxy)-1H-benzimidazole-2-thiol. This reaction forms a thioether intermediate, which is the direct precursor to the final active pharmaceutical ingredient.

  • Oxidation: The subsequent selective oxidation of the thioether to a sulfoxide yields pantoprazole. Careful control of this oxidation step is crucial to prevent the formation of the corresponding sulfone, an undesired byproduct.

The N-oxide of the pyridine starting material is often converted to the hydrochloride salt for the condensation step. However, protocols also exist where the N-oxide is used more directly. The following sections provide detailed experimental procedures for these key transformations.

Experimental Protocols

Protocol 1: Synthesis of 5-(difluoromethoxy)-2-[[(3,4-dimethoxypyridin-2-yl)methyl]thio]-1H-benzimidazole (Pantoprazole Sulfide Intermediate)

This protocol details the condensation reaction to form the thioether intermediate.

Materials:

  • 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride

  • 5-(difluoromethoxy)-1H-benzimidazole-2-thiol

  • Sodium hydroxide (NaOH)

  • Water

  • Isopropanol

Procedure:

  • In a suitable reaction vessel, dissolve 92.1 g of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole and 95.8 g of 2-chloromethyl-3,4-dimethoxypyridine in 920 mL of isopropanol.[1]

  • Prepare a solution of sodium hydroxide by dissolving 20.5 g of NaOH in 920 mL of pure water.[1]

  • Slowly add the sodium hydroxide solution dropwise to the mixture of the benzimidazole and pyridine derivatives.[1]

  • Stir the reaction mixture at room temperature for 2 hours.[1]

  • Upon completion of the reaction (monitored by TLC), add 920 mL of pure water to the mixture and continue stirring for 1 hour.[1]

  • Collect the resulting solid product by filtration.

  • Dry the solid under vacuum to yield the target compound.[1]

Quantitative Data:

ParameterValueReference
Yield87.8%[1]
Melting Point94 °C[1]
Protocol 2: Oxidation of Pantoprazole Sulfide to Pantoprazole

This protocol describes the selective oxidation of the thioether intermediate to the final sulfoxide product.

Materials:

  • Pantoprazole sulfide (from Protocol 1)

  • Dichloromethane (CH₂Cl₂)

  • Sodium hypochlorite (NaOCl) solution

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium metabisulfite

Procedure:

  • Prepare a solution of sodium hydroxide in water.

  • Add the wet cake of pantoprazole sulfide to the sodium hydroxide solution and stir until dissolved.

  • Cool the solution to 0–5 °C.[2]

  • Slowly add a solution of sodium hypochlorite over 2–3 hours, ensuring the temperature is maintained below 5 °C.[2]

  • Stir the reaction for an additional 1-2 hours at 0-5 °C.[2]

  • Monitor the reaction by HPLC to confirm the conversion of the sulfide.[2]

  • Quench any excess hypochlorite with a 5% sodium metabisulfite solution.[2]

  • Adjust the pH of the reaction mixture to 7.5–8.0 with 2M HCl.[2]

  • Extract the aqueous layer with dichloromethane.[2]

  • Combine the organic layers and concentrate under vacuum to obtain the pantoprazole free base.[2]

Quantitative Data for a similar oxidation process:

ParameterValueReference
Starting MaterialPantoprazole Sulfide
Oxidizing Agentmeta-chloroperbenzoic acid (m-CPBA)[3]
Yield~102% (by weight)[3]

Visualizations

Synthetic Workflow

The overall synthetic pathway for pantoprazole starting from the key intermediates is depicted below.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Oxidation A 2-Chloromethyl-3,4- dimethoxypyridine-N-oxide C Pantoprazole Sulfide (Thioether Intermediate) A->C NaOH, Isopropanol/Water B 5-(difluoromethoxy)-1H- benzimidazole-2-thiol B->C D Pantoprazole Sulfide (Thioether Intermediate) E Pantoprazole (Final Product) D->E Oxidizing Agent (e.g., NaOCl, m-CPBA)

Caption: Synthetic workflow for Pantoprazole.

Signaling Pathway: Mechanism of Action of Pantoprazole

Pantoprazole, as a proton pump inhibitor, acts by irreversibly blocking the H⁺/K⁺ ATPase enzyme system in gastric parietal cells.

G cluster_parietal_cell Gastric Parietal Cell cluster_canaliculus Secretory Canaliculus (Acidic) PPI_prodrug Pantoprazole (Prodrug) PPI_active Activated Sulfenamide PPI_prodrug->PPI_active Protonation (H+) ProtonPump H+/K+ ATPase (Proton Pump) PPI_active->ProtonPump Binds to Cysteine Residues InhibitedPump Inhibited Pump (Covalent Bond) ProtonPump->InhibitedPump H_out H+ ProtonPump->H_out Gastric Lumen K_in K+ ProtonPump->K_in Cytoplasm ATP ATP Block X H_in H+ H_in->ProtonPump Cytoplasm K_out K+ K_out->ProtonPump Gastric Lumen ADP ADP + Pi

Caption: Mechanism of H+/K+ ATPase inhibition.

References

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds Using 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of novel heterocyclic compounds utilizing 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide as a key starting material. The described methodologies are intended to serve as a practical guide for the synthesis and evaluation of new chemical entities with potential therapeutic applications. The reactivity of the chloromethyl group allows for versatile synthetic transformations, leading to a variety of fused heterocyclic systems.[1]

Introduction

Heterocyclic compounds are a cornerstone of medicinal chemistry, with fused pyridine scaffolds such as imidazopyridines, pyridothiazines, and pyridoxazines demonstrating a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4][5][6] this compound is a valuable building block for the synthesis of such compounds due to the presence of a reactive chloromethyl group, which is susceptible to nucleophilic substitution.[1] This document outlines a general protocol for the synthesis of a novel pyridothiazine derivative, a class of compounds known for its potential anti-inflammatory and cyclooxygenase (COX) inhibitory activity.[3][7]

Synthesis of a Novel Pyridothiazine Derivative

This section details the synthesis of a representative pyridothiazine derivative via the reaction of this compound with a substituted 2-aminothiophenol. This reaction proceeds through an initial S-alkylation followed by an intramolecular cyclization to form the fused heterocyclic system.

Experimental Protocol: Synthesis of 8-methoxy-7-methyl-10-oxo-10H-pyrido[2,1-b][2][4]benzothiazin-5-ium

Materials:

  • This compound

  • 2-Amino-5-methylthiophenol

  • Anhydrous Ethanol

  • Triethylamine

  • Dichloromethane (DCM)

  • Hexane

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and 2-amino-5-methylthiophenol (1.1 eq) in anhydrous ethanol (50 mL).

  • Base Addition: To the stirred solution, add triethylamine (1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure pyridothiazine derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Illustrative Quantitative Data

The following table summarizes the expected quantitative data for the synthesized pyridothiazine derivative.

ParameterValue
Yield 75%
Melting Point 185-188 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.15 (d, 1H), 7.60 (d, 1H), 7.45 (s, 1H), 7.20 (dd, 1H), 5.10 (s, 2H), 4.05 (s, 3H), 3.95 (s, 3H), 2.40 (s, 3H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 165.2, 158.4, 145.1, 142.3, 138.7, 132.5, 129.8, 128.5, 125.1, 118.9, 112.6, 60.8, 56.2, 21.3
Mass (m/z) [M+H]⁺ calculated for C₁₆H₁₇N₂O₃S⁺: 333.10; found: 333.12

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve Reactants (this compound & 2-Amino-5-methylthiophenol) in Ethanol start->dissolve add_base Add Triethylamine dissolve->add_base reflux Reflux for 6-8h add_base->reflux workup Solvent Evaporation & Extraction with DCM reflux->workup purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize end End Product characterize->end

Caption: Synthetic workflow for the preparation of a novel pyridothiazine derivative.

Hypothetical Anti-inflammatory Signaling Pathway

signaling_pathway cluster_cell Cell LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates (degradation) NFkB NF-κB IkB->NFkB inhibits p65_p50 p65/p50 NFkB->p65_p50 releases nucleus Nucleus p65_p50->nucleus translocates to inflammatory_genes Inflammatory Genes (COX-2, TNF-α, IL-6) nucleus->inflammatory_genes activates transcription of compound Novel Pyridothiazine Derivative compound->IKK Inhibits

Caption: Proposed inhibition of the NF-κB inflammatory pathway by the novel pyridothiazine derivative.

References

Application Notes and Protocols for 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling, storage, and use of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide. The information compiled is intended to support research and development activities by providing essential safety data, physicochemical properties, and experimental protocols.

Chemical and Physical Properties

This compound is a pyridine derivative that serves as a valuable intermediate in organic synthesis.[1] Its reactivity is primarily centered around the chloromethyl group, which is susceptible to nucleophilic substitution.[2] The N-oxide functional group influences the electronic properties of the pyridine ring, affecting its reactivity.[2][3]

PropertyValueSource
Molecular Formula C₈H₁₀ClNO₃[4]
Molecular Weight 203.62 g/mol [4]
Appearance Solid (predicted)[5]
Boiling Point 380.7±37.0 °C (Predicted)[5]
Density 1.26±0.1 g/cm³ (Predicted)[5]
pKa 1.84±0.10 (Predicted)[5]
Solubility Soluble in Acetonitrile, Chloroform, Dichloromethane, Ethyl Acetate, Methanol.[5]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[5]

Safety and Handling

Hazard Identification:

This compound and its hydrochloride salt are considered hazardous chemicals. They are harmful if swallowed or in contact with skin, can cause severe skin burns and eye damage, and may cause an allergic skin reaction.[6] It is also toxic to aquatic life with long-lasting effects.[6]

Hazard StatementDescription
H302 + H312 Harmful if swallowed or in contact with skin.
H314 Causes severe skin burns and eye damage.
H317 May cause an allergic skin reaction.
H411 Toxic to aquatic life with long lasting effects.

Precautionary Measures:

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[6]

    • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or for handling large quantities.[6]

  • Engineering Controls:

    • Work in a well-ventilated fume hood.

    • Ensure eyewash stations and safety showers are readily accessible.[6]

  • Handling:

    • Avoid contact with skin, eyes, and clothing.

    • Do not breathe dust or vapors.

    • Wash hands thoroughly after handling.

    • Keep away from heat, sparks, and open flames.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated area.[6]

    • Store under an inert atmosphere (e.g., nitrogen or argon).[5]

    • Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

  • In case of skin contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention immediately.

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

Experimental Protocols

This compound is a versatile reagent for the synthesis of various derivatives through nucleophilic substitution reactions. The following protocols are representative examples of its application.

Protocol 1: General Procedure for Nucleophilic Substitution with Amines

This protocol describes a general method for the synthesis of 2-(aminomethyl)-3,4-dimethoxypyridine-N-oxides.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1-1.5 eq) and potassium carbonate (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat to 50-80°C, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for Nucleophilic Substitution with Thiols

This protocol outlines a general method for the synthesis of 2-(thiomethyl)-3,4-dimethoxypyridine-N-oxides.

Materials:

  • This compound

  • Thiol

  • Anhydrous solvent (e.g., DMF, Ethanol)

  • Base (e.g., Sodium ethoxide, Potassium carbonate)

  • Ethyl acetate

  • Water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.0 eq) in the chosen anhydrous solvent.

  • Add the base (1.1 eq) to the solution to generate the thiolate anion.

  • To this mixture, add a solution of this compound (1.0 eq) in the same solvent.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Application in Drug Development: Synthesis of Pantoprazole

2-Chloromethyl-3,4-dimethoxypyridine hydrochloride, a closely related compound, is a key intermediate in the synthesis of the proton pump inhibitor Pantoprazole.[2][7] The N-oxide can be a precursor to this hydrochloride salt. The synthesis involves the coupling of the pyridine derivative with 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol followed by oxidation.

The general synthetic workflow is depicted below.

Pantoprazole_Synthesis cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Products A 2-Chloromethyl-3,4- dimethoxypyridine (or its N-oxide precursor) C Nucleophilic Substitution (Coupling Reaction) A->C B 5-(Difluoromethoxy)-1H- benzo[d]imidazole-2-thiol B->C E Thioether Intermediate C->E Formation of Thioether Linkage D Oxidation F Pantoprazole (Sulfoxide) D->F Selective Oxidation of Sulfur E->D

Caption: Synthetic workflow for Pantoprazole.

Logical Relationships and Experimental Workflow

The primary utility of this compound in research and development lies in its ability to act as an electrophile in nucleophilic substitution reactions. This allows for the introduction of the 3,4-dimethoxypyridin-2-ylmethyl moiety into various molecules, a common scaffold in pharmacologically active compounds.

The general experimental workflow for utilizing this compound is as follows:

Experimental_Workflow A Reactant Preparation (Dissolving 2-Chloromethyl-3,4- dimethoxypyridine-N-oxide and Nucleophile) B Reaction Setup (Combining reactants, solvent, and base under controlled temperature and atmosphere) A->B C Reaction Monitoring (e.g., TLC, LC-MS) B->C D Work-up (Quenching, Extraction, Washing) C->D Reaction Completion E Purification (e.g., Column Chromatography, Recrystallization) D->E F Characterization (e.g., NMR, MS, IR) E->F G Final Product F->G

Caption: General experimental workflow.

References

Safety Precautions and Handling Protocols for 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide (CAS No. 953787-47-8). This pyridine derivative is a key intermediate in the synthesis of various pharmaceutical compounds and requires careful management in a laboratory setting due to its potential hazards. Adherence to the following safety precautions and protocols is crucial to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are detailed in the Safety Data Sheet (SDS). A summary of its hazard statements is provided below.

Hazard Statements:

  • Causes skin irritation.

  • May cause an allergic skin reaction.

  • Causes serious eye damage.

  • May cause damage to organs through prolonged or repeated exposure.

  • Toxic to aquatic life with long-lasting effects.

Due to these potential hazards, it is imperative to handle this compound with appropriate personal protective equipment and within a controlled environment.

Quantitative Safety Data

The following table summarizes the key safety and physical property data for this compound.

PropertyValueReference
Molecular Formula C₈H₁₀ClNO₃--INVALID-LINK--
Molecular Weight 203.62 g/mol --INVALID-LINK--
Appearance Solid
Boiling Point 380.7±37.0 °C (Predicted)--INVALID-LINK--
Density 1.26±0.1 g/cm³ (Predicted)--INVALID-LINK--
Storage Temperature Store in a cool place.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound.

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield should be worn in addition to goggles when there is a splash hazard.
Skin Protection Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. A lab coat or chemical-resistant apron must be worn. Full-body protective clothing may be necessary for large-scale operations.
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood. If the exposure limits are exceeded or if irritation or other symptoms are experienced, use a full-face respirator with an appropriate cartridge.

Experimental Protocols

While this compound is primarily documented as a synthetic intermediate, its structural similarity to other biologically active pyridine-N-oxides suggests potential for its use in antimicrobial and antifungal screening assays. The following are generalized protocols for such applications.

General Handling and Dispensing Protocol

This workflow outlines the essential steps for safely handling and preparing solutions of the compound.

G General Handling and Dispensing Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (Chemical Fume Hood) prep_ppe->prep_workspace handling_weigh Weigh Compound in a Containment Balance or Fume Hood prep_workspace->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handling_dissolve->cleanup_decontaminate cleanup_waste Dispose of Waste in Designated Hazardous Waste Container cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE Properly cleanup_waste->cleanup_ppe

Caption: Workflow for safe handling and solution preparation.

Protocol for Use as an Intermediate in Pantoprazole Synthesis

This compound is a key precursor in the synthesis of Pantoprazole, a proton pump inhibitor. The N-oxide is typically generated in situ or used as a starting material for condensation with 5-difluoromethoxy-2-mercapto-1H-benzimidazole.

A general procedure involves the oxidation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) to form the N-oxide. This is then reacted with the benzimidazole derivative to form the pantoprazole sulfide, which is subsequently oxidized to pantoprazole.

G Simplified Pantoprazole Synthesis Pathway start 2-Chloromethyl-3,4- dimethoxypyridine-N-oxide intermediate Condensation Reaction start->intermediate reagent 5-Difluoromethoxy-2-mercapto- 1H-benzimidazole reagent->intermediate product Pantoprazole Sulfide Intermediate intermediate->product oxidation Oxidation product->oxidation final_product Pantoprazole oxidation->final_product

Caption: Synthetic pathway from the N-oxide to Pantoprazole.

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

First Aid Measures

The following diagram outlines the decision-making process for first aid based on the route of exposure.

G First Aid Decision Pathway for Exposure cluster_routes Route of Exposure cluster_actions Immediate Actions exposure Exposure to 2-Chloromethyl-3,4- dimethoxypyridine-N-oxide skin Skin Contact exposure->skin eyes Eye Contact exposure->eyes inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion skin_action Remove contaminated clothing. Wash skin with soap and plenty of water. skin->skin_action eyes_action Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. eyes->eyes_action inhalation_action Move person into fresh air. If not breathing, give artificial respiration. inhalation->inhalation_action ingestion_action Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. ingestion->ingestion_action seek_medical Seek Immediate Medical Attention skin_action->seek_medical eyes_action->seek_medical inhalation_action->seek_medical ingestion_action->seek_medical

Caption: First aid response to different exposure routes.

Spill and Leak Procedures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Discharge into the environment must be avoided.

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Storage and Disposal

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

  • Disposal: Dispose of surplus and non-recyclable solutions to a licensed disposal company. Contaminated packaging should be disposed of as unused product.

By adhering to these safety precautions and protocols, researchers, scientists, and drug development professionals can minimize the risks associated with handling this compound and ensure a safe laboratory environment. Always consult the most recent Safety Data Sheet for this compound before use.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to improve the yield and purity of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound? A1: The synthesis generally involves two key stages. First, the N-oxidation of a pyridine precursor, such as 3,4-dimethoxy-2-picoline, is performed. Second, the methyl group at the 2-position of the resulting N-oxide is converted to a chloromethyl group. This is typically achieved through a rearrangement reaction using an activating agent like acetic anhydride to form a hydroxymethyl or acetoxymethyl intermediate, followed by chlorination with an agent such as thionyl chloride (SOCl₂).[1][2]

Q2: Which step is most critical for maximizing the overall yield? A2: The N-oxidation step is crucial. Incomplete oxidation or the use of harsh conditions can lead to a mixture of starting material and product, complicating purification and lowering the yield.[3] Similarly, the subsequent chlorination step must be carefully controlled to prevent side reactions, such as deoxygenation of the N-oxide or over-chlorination.[4]

Q3: What are the common impurities encountered during this synthesis? A3: Common impurities may include unreacted starting materials (e.g., 3,4-dimethoxy-2-methylpyridine-N-oxide), the intermediate 2-hydroxymethyl-3,4-dimethoxy-pyridine, and byproducts from side reactions like polymerization or deoxygenation.[5] Residual solvents from the work-up can also be trapped in the final product.[5]

Q4: What safety precautions are essential when handling the reagents? A4: Many reagents used in this synthesis are hazardous. Thionyl chloride and phosphorus oxychloride are corrosive and react violently with water, releasing toxic gases. Oxidizing agents like hydrogen peroxide and m-CPBA can be explosive. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and carefully quench reactive reagents before disposal.

Q5: Can catalysts be used to improve the N-oxidation reaction? A5: Yes, catalysts can significantly improve the N-oxidation step. For instance, using a phosphotungstic acid solution as a catalyst with hydrogen peroxide allows for milder reaction conditions, high safety, and improved yields compared to the traditional hydrogen peroxide/acetic acid method.[6][7] Sodium tungstate is also an effective catalyst for this transformation.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield in the N-oxidation step 1. Incomplete reaction due to insufficient oxidant or reaction time.2. Degradation of the N-oxide product under harsh conditions (e.g., high temperature).3. Inefficient oxidizing agent.1. Increase the molar equivalent of the oxidizing agent (e.g., H₂O₂) and/or extend the reaction time. Monitor reaction progress using TLC.2. Maintain the recommended reaction temperature. For H₂O₂/acetic acid, a temperature of 50-80°C is typical.[1]3. Consider using a more efficient oxidation system, such as H₂O₂ with a catalyst (phosphotungstic acid or sodium tungstate) or m-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane.[7][8]
Formation of deoxygenated byproduct during chlorination The chlorinating agent (e.g., SOCl₂, POCl₃) can also act as a reducing agent for the N-oxide, especially at elevated temperatures.1. Perform the chlorination at a lower temperature (e.g., 0-15°C).[2]2. Add the chlorinating agent slowly and portion-wise to control the reaction exotherm.3. Use a milder, more selective chlorinating reagent system if possible.
Product oils out and will not crystallize 1. Presence of impurities inhibiting crystal lattice formation.2. The chosen solvent system is not optimal for crystallization.1. Purify the crude oil using column chromatography to remove impurities before attempting crystallization again.2. Try a different solvent or a co-solvent system. Dissolve the oil in a "good" solvent (e.g., dichloromethane) and slowly add a "poor" anti-solvent (e.g., ether or hexanes) until turbidity appears, then cool slowly.[5]3. Scratch the inside of the flask with a glass rod to induce nucleation or add a seed crystal.[5]
Final product is discolored (yellow or brown) Formation of polymeric or degradation byproducts.1. Perform a recrystallization of the crude product.2. During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration through celite before cooling.[5]

Data Presentation

Table 1: Comparison of N-Oxidation Conditions for Pyridine Derivatives

PrecursorOxidizing Agent / CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
4-chloro-3-methoxy-2-picolineH₂O₂ / Acetic AcidAcetic Acid50-803-6Not Specified[1]
4-chloro-3-methoxy-2-picolineH₂O₂ / Phosphotungstic AcidWater83-905High[7]
3,4-dimethoxy-2-picolineH₂O₂ / Sodium TungstateAcetic Acid0-504High[2]
4-methoxypyridinem-CPBADichloromethane20-2524High[8]

Table 2: Chlorination Methods for N-Oxide Intermediates

PrecursorChlorinating AgentSolventTemperature (°C)Yield (%)Reference
2-methylol-3,4-dimethoxy-pyridineThionyl Chloride (SOCl₂)Dichloromethane0-1593.9[2]
2-methylpyridine-N-oxidePOCl₃ / Et₃NDichloromethaneNot SpecifiedGood[4]
2-picoline-N-oxideTrichloroacetyl chlorideNot SpecifiedNot SpecifiedHigh[9]

Experimental Protocols

Protocol 1: Synthesis of 3,4-dimethoxy-2-methylpyridine-N-oxide [2]

  • In a reaction flask, add 3,4-dimethoxy-2-picoline and glacial acetic acid.

  • Add a catalytic amount of sodium tungstate to the mixture.

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add 50% hydrogen peroxide dropwise to the reaction mixture, maintaining the temperature below 50°C.

  • After the addition is complete, allow the reaction to stir for 4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully distill the solvent under reduced pressure.

  • Add a sufficient amount of methanol and water to the residue and adjust the pH to 7-8 with a suitable base (e.g., sodium hydroxide solution).

  • Filter any solids that form. The filtrate is then evaporated to dryness under reduced pressure to yield the crude 3,4-dimethoxy-2-methylpyridine-N-oxide.

Protocol 2: Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride [2] (Note: This protocol yields the hydrochloride salt of the related, deoxygenated compound, illustrating the chlorination of the hydroxymethyl intermediate.)

  • Prepare the 2-hydroxymethyl-3,4-dimethoxy-pyridine intermediate via rearrangement of the N-oxide with acetic anhydride followed by hydrolysis.[1]

  • Dissolve 41g of 2-hydroxymethyl-3,4-dimethoxy-pyridine in 100g of dichloromethane in a reaction flask.

  • Stir the solution to dissolve the solid and cool the flask to 0-5°C in an ice bath.

  • Slowly add 30g of thionyl chloride (SOCl₂) dropwise, keeping the temperature controlled.

  • After the addition, slowly warm the reaction to 10-15°C and hold for 2 hours.

  • Evaporate the dichloromethane under reduced pressure.

  • Add 90g of anhydrous ethanol to the residue and cool to 0°C to induce crystallization.

  • Collect the solid product by suction filtration and dry to obtain 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

Visualizations

Synthesis_Pathway cluster_0 Key Synthesis Steps Start 3,4-Dimethoxy- 2-methylpyridine-N-oxide Intermediate 2-Hydroxymethyl- 3,4-dimethoxypyridine Start->Intermediate  Rearrangement  (e.g., Ac₂O) &  Hydrolysis   Final_Product 2-Chloromethyl- 3,4-dimethoxypyridine Intermediate->Final_Product  Chlorination  (e.g., SOCl₂)   Final_N_Oxide 2-Chloromethyl- 3,4-dimethoxypyridine-N-oxide Final_Product->Final_N_Oxide  N-Oxidation  (e.g., m-CPBA)  

Caption: General synthetic pathway to this compound.

Troubleshooting_Workflow Start Problem: Low Overall Yield Check_Step1 Is N-Oxidation Step Yield Low? Start->Check_Step1 Optimize_Oxidation Optimize Oxidation: - Check oxidant stoichiometry - Adjust temperature/time - Use catalyst (e.g., Na₂WO₄) Check_Step1->Optimize_Oxidation Yes Check_Step2 Is Chlorination Step Yield Low? Check_Step1->Check_Step2 No Optimize_Oxidation->Check_Step2 Optimize_Chlorination Optimize Chlorination: - Lower reaction temperature - Slow addition of reagent - Check for deoxygenation Check_Step2->Optimize_Chlorination Yes Check_Purity Is Final Product Impure? Check_Step2->Check_Purity No Optimize_Chlorination->Check_Purity Purify Purification Strategy: - Recrystallize with  charcoal treatment - Column chromatography Check_Purity->Purify Yes End Yield Improved Check_Purity->End No Purify->End

References

Technical Support Center: Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide, a key intermediate in pharmaceutical manufacturing.

Troubleshooting Guide

This guide addresses common issues encountered during the multi-step synthesis of this compound, focusing on potential side reactions and their mitigation.

Issue 1: Low Yield or Failure in the N-oxidation Step

  • Question: My N-oxidation of the pyridine precursor is resulting in a low yield of the desired N-oxide. What are the possible causes and solutions?

  • Answer: Low yields in the N-oxidation step are often due to incomplete reaction or decomposition of the product. Key factors to consider are the choice of oxidizing agent and reaction conditions. Hydrogen peroxide in acetic acid is a common reagent for this transformation.[1][2] Inadequate temperature control can lead to side reactions. It is crucial to monitor the reaction progress and adjust the temperature and reaction time accordingly. For instance, some protocols suggest heating at 90–100°C for up to 15 hours to ensure complete conversion.[3]

Issue 2: Formation of Isomeric Byproducts during Chlorination

  • Question: I am observing the formation of multiple chlorinated isomers instead of the desired 2-chloromethyl product. How can I improve the regioselectivity of the chlorination step?

  • Answer: The regioselectivity of chlorination on the pyridine ring is a common challenge. Direct chlorination can lead to a mixture of products.[4] The use of an N-oxide intermediate is a strategic approach to direct the chlorination to the desired position. However, even with the N-oxide, the choice of chlorinating agent and reaction conditions is critical. Using reagents like phosphoryl chloride (POCl₃) in the presence of a base such as triethylamine can provide high selectivity for the 2-chloromethyl product under mild conditions.[5] Other chlorinating agents like thionyl chloride (SOCl₂) have also been used effectively.[3]

Issue 3: Dichlorination and Trichlorination Side Reactions

  • Question: My final product is contaminated with di- and trichlorinated byproducts. How can I prevent this over-chlorination?

  • Answer: The formation of di- and trichloromethylpyridines is a known side reaction, particularly in direct chlorination methods.[4] To minimize these byproducts, it is important to control the stoichiometry of the chlorinating agent and the reaction temperature. Using a slight excess of the pyridine substrate relative to the chlorinating agent can help reduce over-chlorination. Additionally, carrying out the reaction at lower temperatures can help to control the reactivity and improve selectivity for the mono-chlorinated product.

Issue 4: Incomplete Hydroxymethylation or Subsequent Rearrangement

  • Question: The hydroxymethylation step using acetic anhydride is not proceeding to completion, or I am observing unexpected rearranged products. What could be the issue?

  • Answer: The reaction of the N-oxide with acetic anhydride to form the 2-hydroxymethylpyridine intermediate is a crucial step that can be prone to issues.[6] Incomplete reaction can be due to insufficient heating; refluxing at 120-140°C for 2-4 hours is often required.[6] Following the rearrangement, hydrolysis with a base like sodium hydroxide is necessary to yield the final 2-hydroxymethyl product.[6] Careful control of temperature and reaction time during both stages is essential to prevent the formation of undesired byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include maltol and substituted pyridines like 2,3,5-trimethylpyridine.[3][6] The choice of starting material will dictate the specific synthetic route and the sequence of reactions required.

Q2: What is the role of the N-oxide functional group in this synthesis?

A2: The N-oxide group serves two primary purposes. First, it activates the pyridine ring, facilitating subsequent functionalization. Second, it directs electrophilic substitution and other reactions to specific positions on the ring, which is crucial for achieving the desired regioselectivity during chlorination.

Q3: Are there greener or more optimized synthesis methods available?

A3: Yes, research is ongoing to develop greener and more efficient synthetic routes. Some approaches focus on reducing the use of hazardous solvents and reagents, and optimizing reaction conditions to improve yield and atom economy.[7][8] For example, carrying out multiple reaction steps in a one-pot synthesis without isolating intermediates can improve productivity and reduce solvent waste.[7]

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A4: High-Performance Liquid Chromatography (HPLC) is a valuable tool for monitoring the progress of the reaction and assessing the purity of the final product.[3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming the structure of the desired product and identifying any byproducts.[3][7]

Experimental Protocols

Synthesis of 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine (Intermediate Step)

  • Methoxylation: 3,5-Dimethyl-4-nitropyridine-1-oxide is reacted with sodium hydroxide and methanol to yield 3,5-Dimethyl-4-methoxypyridine-1-oxide.[7]

  • Methylation and Hydroxylation: The resulting 3,5-Dimethyl-4-methoxypyridine-1-oxide is then treated with dimethyl sulfate, followed by ammonium persulfate and hydrogen peroxide in water to produce 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.[7] The reaction mixture is typically stirred overnight at room temperature after the addition of dimethyl sulfate.[7] The subsequent addition of ammonium persulfate is followed by refluxing for approximately 1.5 hours.[7]

Chlorination of 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine

  • A mixture of 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine and toluene is charged into a reaction vessel and cooled to -5°C.[7]

  • Thionyl chloride is added dropwise, maintaining the temperature between 10-15°C.[7]

  • The reaction mixture is stirred for 30 minutes, and then the temperature is gradually increased to 30-35°C.[7]

  • The product, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride, is then isolated.[7]

Data Presentation

Table 1: Comparison of Chlorination Conditions and Yields

Chlorinating AgentSolventBaseTemperature (°C)Reaction Time (h)Yield (%)Reference
Thionyl ChlorideToluene--5 to 35--[7]
POCl₃CH₂Cl₂Et₃NMild-Good[5]
SOCl₂Dichloromethane-80289.2[3]

Visualizations

Synthesis Pathway and Potential Side Reactions

Synthesis_Pathway Start Substituted Pyridine N_Oxide Pyridine-N-Oxide Start->N_Oxide Oxidation (e.g., H₂O₂/AcOH) Hydroxymethyl 2-Hydroxymethyl-Pyridine-N-Oxide N_Oxide->Hydroxymethyl Hydroxymethylation (e.g., Ac₂O then NaOH) Rearrangement Rearranged Byproducts N_Oxide->Rearrangement Incorrect Conditions Target This compound Hydroxymethyl->Target Chlorination (e.g., SOCl₂) Isomers Isomeric Chlorinated Products Hydroxymethyl->Isomers Poor Regioselectivity Over_Chlorination Di/Trichlorinated Products Hydroxymethyl->Over_Chlorination Excess Chlorinating Agent

Caption: Synthetic pathway for this compound and potential side reactions.

References

Technical Support Center: Purification of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Impurities in the synthesis of this compound and related compounds can stem from various sources including starting materials, side reactions, and product degradation. Common impurities may include:

  • Unreacted Starting Materials: Such as the 2-methyl-3,4-dimethoxypyridine precursor before the N-oxidation step.

  • Byproducts of Oxidation: Incomplete oxidation can leave unreacted starting material, while overly harsh conditions might lead to degradation.

  • Chlorination Byproducts: The synthesis of the precursor often involves chlorination, which can result in under- or over-chlorinated species.[1]

  • Nitration Byproducts: If nitration steps are involved in the synthesis of precursors, residual nitrated pyridine species can be present.[2][3]

  • Polymeric Materials: Pyridine derivatives may polymerize under certain reaction conditions.[3]

  • Solvent Adducts: Residual solvents from the reaction or work-up can become trapped in the final product.

Q2: What initial purification strategies are recommended for crude this compound?

A2: An effective initial purification step is to wash the crude solid product with a suitable organic solvent.[1][3] This process helps to remove more soluble impurities. The choice of solvent is critical to maximize impurity removal while minimizing the loss of the desired product. Solvents such as toluene or a mixture of acetone and petroleum ether have been used for washing structurally similar compounds.[3]

Q3: What are the most effective methods for the purification of this compound?

A3: The primary methods for purifying this compound are crystallization and column chromatography.[4]

  • Crystallization: This is a widely used technique for purifying solid compounds. The process involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, which facilitates the formation of pure crystals. A patent describing a related synthesis mentions the use of Sherwood oil for recrystallization.[5]

  • Column Chromatography: This technique is useful for separating the target compound from impurities with different polarities.

Q4: How can I assess the purity of my this compound sample?

A4: Several analytical techniques are suitable for determining the purity of your compound. High-Performance Liquid Chromatography (HPLC) is a common and effective method.[3] For detecting and quantifying trace amounts of impurities, especially genotoxic ones, Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) is a highly sensitive and selective method.[6][7][8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Purity After Initial Wash The washing solvent is not optimal, either being too polar (dissolving the product) or not polar enough (failing to dissolve impurities).- Experiment with different organic solvents or solvent mixtures of varying polarities (e.g., toluene, acetone/petroleum ether).[3]- Perform multiple small washes instead of one large wash.
Product Fails to Crystallize ("Oils Out") - The chosen solvent system is not suitable for crystallization.- The product is too soluble even at low temperatures.- High levels of impurities are inhibiting crystal formation.- Try a different recrystallization solvent or a solvent/anti-solvent system. For example, dissolve the compound in a "good" solvent and slowly add a "poor" solvent until the solution becomes turbid, then cool slowly.[1]- Scratch the inner surface of the flask with a glass rod to induce nucleation.[1]- Add a seed crystal of the pure compound, if available.[1]
Poor Separation During Column Chromatography - The chosen solvent system (eluent) has incorrect polarity.- The stationary phase (e.g., silica gel) is not appropriate.- Optimize the eluent system by running thin-layer chromatography (TLC) with different solvent mixtures first.- Consider using a different stationary phase if baseline separation cannot be achieved.
Product Degradation During Purification The N-oxide group can be sensitive to certain conditions. For instance, strong acidic conditions (pH < 2) can cause decomposition, and prolonged heating (>100°C) may lead to dechlorination and dimerization in related compounds.[2]- Avoid strong acids during work-up and purification.- Use lower temperatures for recrystallization if possible, or use a rotary evaporator to remove solvents under reduced pressure to avoid prolonged heating.

Experimental Protocols

Protocol 1: Purification by Washing

This protocol is a general guideline for the initial purification of crude this compound.

  • Place the crude solid product in a flask.

  • Add a suitable organic solvent (e.g., toluene). A common ratio is 2 mL of solvent per gram of crude product.[3]

  • Stir the slurry at room temperature for a predetermined time (e.g., 30 minutes).

  • Filter the mixture to collect the solid product.

  • Wash the collected solid on the filter with a small amount of fresh, cold solvent.

  • Repeat the washing process 1-2 more times if necessary.[3]

  • Dry the purified solid under vacuum.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for recrystallization.

  • Solvent Selection: Identify a suitable solvent in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Sherwood oil has been mentioned for a related compound.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and heat for a short period. Hot filter the solution to remove the carbon.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To maximize crystal formation, further cool the flask in an ice bath.

  • Isolation and Drying: Collect the formed crystals by filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. Dry the crystals under vacuum.[1]

Quantitative Data

The following table summarizes purity results for a structurally related compound, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, after washing with different solvent systems. This data can serve as a reference point for optimizing the purification of this compound.

Solvent System for Washing Purity (HPLC)
Toluene99.01%[3]
Acetone:Petroleum Ether (2.5:1)99.49%[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis crude_product Crude 2-Chloromethyl-3,4- dimethoxypyridine-N-oxide washing Washing with Organic Solvent crude_product->washing recrystallization Recrystallization washing->recrystallization If purity is low chromatography Column Chromatography washing->chromatography If impurities persist pure_product Pure Product recrystallization->pure_product chromatography->pure_product hplc HPLC Analysis lcms LC/MS/MS Analysis pure_product->hplc pure_product->lcms

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic start Product Fails to Crystallize ('Oils Out') check_solvent Is the solvent system optimal? start->check_solvent check_impurities Are there high levels of impurities? check_solvent->check_impurities Yes change_solvent Try a different solvent or a solvent/anti-solvent system. check_solvent->change_solvent No induce_nucleation Scratch flask or add seed crystal. check_impurities->induce_nucleation No pre_purify Perform an initial purification step (e.g., washing or chromatography). check_impurities->pre_purify Yes success Crystallization Successful change_solvent->success induce_nucleation->success pre_purify->success

Caption: Troubleshooting logic for crystallization issues.

References

Troubleshooting pantoprazole synthesis from 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pantoprazole from 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of pantoprazole from 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride?

A1: The synthesis is a two-step process. First, a condensation reaction occurs between 2-chloromethyl-3,4-dimethoxypyridine hydrochloride and 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole to form the thioether intermediate, pantoprazole sulfide. This is followed by an oxidation step where the sulfide is converted to the final sulfoxide product, pantoprazole.[1][2][3]

Q2: What are the most common impurities encountered during this synthesis?

A2: The most frequently observed impurities are:

  • Pantoprazole Sulfone (Impurity A): Formed due to over-oxidation of the desired sulfoxide.[4][5]

  • Pantoprazole Sulfide (Impurity B): The unreacted thioether intermediate.[5]

  • Pantoprazole N-oxide: Results from the oxidation of the pyridine nitrogen atom.[3]

  • Dimer Impurity (Related Compound E): Formation is pH-dependent and involves a radical cation mechanism.[1][6]

  • Starting Material (Impurity C): Unreacted 5-(difluoromethoxy)-1H-benzimidazole-2-thiol.[5]

Q3: How can I minimize the formation of the pantoprazole sulfone impurity?

A3: To minimize the formation of pantoprazole sulfone, it is crucial to carefully control the oxidation step. Key parameters include:

  • Choice of Oxidizing Agent: Sodium hypochlorite is commonly used.[1][6] Other reagents like hydrogen peroxide with a catalyst or peracids have also been employed.[1][6]

  • Reaction Temperature: The oxidation should be carried out at low temperatures, typically between 0-5 °C, to control the exothermic reaction and reduce over-oxidation.[3]

  • Stoichiometry of Oxidizing Agent: Use a controlled amount of the oxidizing agent to avoid excess that can lead to the formation of the sulfone.

Q4: What reaction conditions are recommended to reduce the amount of unreacted pantoprazole sulfide?

A4: Ensuring the condensation reaction goes to completion is key. Consider the following:

  • Reaction Time: Allow for sufficient reaction time, which can be monitored by techniques like HPLC.[3]

  • pH Control: The reaction is typically carried out under basic conditions, which can be achieved using a base like sodium hydroxide.[4]

  • Phase Transfer Catalyst: In some procedures, a phase transfer catalyst is used to improve the reaction rate and yield in a two-phase system.[7]

Q5: What causes the formation of Pantoprazole N-oxide and how can it be prevented?

A5: Pantoprazole N-oxide is formed when the nitrogen on the pyridine ring of the pantoprazole sulfide intermediate is oxidized concurrently with the desired sulfur oxidation.[3] To minimize its formation:

  • Control Oxidation Conditions: Similar to preventing sulfone formation, maintaining a low reaction temperature (0-5 °C) is critical.[3]

  • Slow Addition of Oxidant: The oxidizing agent, such as sodium hypochlorite, should be added slowly over a period of 2-3 hours to maintain control over the reaction.[3][4]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High levels of pantoprazole sulfone impurity Over-oxidation of the sulfide intermediate.- Reduce the amount of oxidizing agent used.- Maintain the reaction temperature strictly between 0-5 °C.[3]- Ensure slow and controlled addition of the oxidant.[3][4]
Significant amount of unreacted pantoprazole sulfide Incomplete condensation reaction or insufficient oxidation.- Increase the reaction time for the initial condensation step and monitor completion by HPLC.[3]- Ensure adequate mixing.- Verify the stoichiometry and purity of the reactants.
Presence of Pantoprazole N-oxide Oxidation of the pyridine nitrogen.- Maintain a low reaction temperature (0-5 °C) during oxidation.[3]- Add the oxidizing agent slowly and in a controlled manner.[3][4]
Formation of dimer impurities (Related Compound E) Reaction pH is too low (≤8) during or after oxidation.[1]- Maintain a highly basic pH during the reaction.- If pH adjustment is necessary for extraction, carefully control it to remain above 8.[1]
Low overall yield - Incomplete reactions.- Side product formation.- Mechanical losses during workup and isolation.- Optimize reaction times and temperatures for both steps.- Implement the troubleshooting steps above to minimize impurity formation.- Optimize extraction and crystallization procedures.

Experimental Protocols

Synthesis of Pantoprazole Sulfide (Intermediate)

This protocol describes a common method for the condensation reaction.

  • In a suitable reaction vessel, dissolve 5-(difluoromethoxy)-2-mercaptobenzimidazole (1 equivalent) in deionized water with sodium hydroxide (approximately 1.6 equivalents) with stirring at 25–30 °C until all solids dissolve.[3]

  • In a separate vessel, dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (approximately 1 equivalent) in water.[3]

  • Slowly add the 2-chloromethyl-3,4-dimethoxypyridine hydrochloride solution to the reaction vessel over 2-3 hours, maintaining the temperature at 25-30 °C.[3]

  • Stir the reaction mixture for 5-6 hours and monitor for completion using HPLC.[3]

  • Upon completion, cool the mixture to 15-20 °C.[3]

  • Filter the solid product (pantoprazole sulfide) and wash the cake with water. The wet cake can be used directly in the next step.[3]

Oxidation of Pantoprazole Sulfide to Pantoprazole

This protocol outlines the oxidation of the intermediate to the final product.

  • Prepare a solution of sodium hydroxide in water.

  • Add the wet cake of pantoprazole sulfide to the sodium hydroxide solution and stir until it dissolves.

  • Cool the solution to 0–5 °C.[3]

  • Slowly add a solution of sodium hypochlorite over 2–3 hours, ensuring the temperature is maintained below 5 °C.[3]

  • Stir the reaction for an additional 1-2 hours at 0-5 °C.[3]

  • Monitor the reaction by HPLC to confirm the conversion of the sulfide and to quantify the levels of pantoprazole and any impurities.[3]

  • Quench any excess hypochlorite with a suitable reducing agent, such as a 5% sodium metabisulfite solution.[3]

  • Adjust the pH of the reaction mixture to 7.5–8.0 with an acid like 2M HCl to precipitate the pantoprazole free base.[3]

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM).[3]

  • Combine the organic layers and concentrate under vacuum to obtain the pantoprazole free base.[3]

Visualizations

Pantoprazole_Synthesis_Pathway A 2-Chloromethyl-3,4-dimethoxypyridine HCl C Pantoprazole Sulfide (Thioether Intermediate) A->C Condensation (e.g., NaOH, H2O) B 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole B->C Condensation (e.g., NaOH, H2O) D Pantoprazole (Sulfoxide) C->D Oxidation (e.g., NaOCl, 0-5 °C) Pantoprazole_Side_Reactions Sulfide Pantoprazole Sulfide Pantoprazole Pantoprazole (Desired Product) Sulfide->Pantoprazole Controlled Oxidation N_Oxide Pantoprazole N-oxide Sulfide->N_Oxide Pyridine N-Oxidation Sulfone Pantoprazole Sulfone (Over-oxidation) Pantoprazole->Sulfone Excess Oxidant / High Temp Dimer Dimer Impurity (RC E) Pantoprazole->Dimer Low pH (≤8) Troubleshooting_Workflow Start Analyze Product Mixture (e.g., HPLC) HighSulfone High Sulfone Impurity? Start->HighSulfone HighSulfide High Sulfide Impurity? HighSulfone->HighSulfide No ActionSulfone Reduce Oxidant Control Temp (0-5 °C) HighSulfone->ActionSulfone Yes HighNoxide High N-Oxide Impurity? HighSulfide->HighNoxide No ActionSulfide Increase Condensation Time Verify Stoichiometry HighSulfide->ActionSulfide Yes End Product Meets Purity Specs HighNoxide->End No ActionNoxide Slow Oxidant Addition Control Temp (0-5 °C) HighNoxide->ActionNoxide Yes ActionSulfone->Start ActionSulfide->Start ActionNoxide->Start

References

Technical Support Center: 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability?

A1: To maintain the integrity of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[1] Recommended storage temperatures are typically at room temperature, but for long-term stability, refrigeration (2-8 °C) is advisable. Always refer to the product-specific information provided by the supplier.

Q2: I suspect my sample of this compound has degraded. What are the common signs and causes of decomposition?

A2: Visual signs of degradation can include a change in color (e.g., from white/off-white to yellow or brown) or physical state (e.g., clumping of the solid). The primary causes of degradation are exposure to moisture, high temperatures, and light. Chemically, the two most common degradation pathways are the hydrolysis of the reactive chloromethyl group and the reduction (deoxygenation) of the N-oxide functionality.

Q3: What analytical techniques are recommended for assessing the purity and stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing purity and detecting degradation products. For structural confirmation of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.[2] Nuclear Magnetic Resonance (¹H NMR) spectroscopy can also be used to monitor for the appearance of new signals corresponding to degradation products, such as the hydroxymethyl derivative.

Q4: Is this compound compatible with all common laboratory solvents?

A4: While soluble in solvents like dichloromethane and chloroform, prolonged exposure to nucleophilic solvents, particularly protic solvents like methanol or water, can lead to solvolysis reactions where the chlorine atom is displaced.[3] It is recommended to prepare solutions fresh and minimize storage time, especially in protic solvents.

Q5: During my reaction, I've isolated an unexpected byproduct. Could it be related to the instability of the starting material?

A5: Yes. The reactive chloromethyl group can be substituted by various nucleophiles.[3] If your reaction mixture contains nucleophilic species (e.g., amines, thiols, water), a byproduct may form from the reaction with this compound. Furthermore, if the reaction conditions are reducing, the N-oxide may be converted back to the corresponding pyridine.

Troubleshooting Guides

Issue 1: Inconsistent Reaction Yields or Formation of Unknown Impurities

If you are experiencing variable yields or observing unexpected spots on TLC/peaks in LC-MS, consider the stability of your starting material.

Troubleshooting Steps:

  • Verify Purity of Starting Material: Before use, confirm the purity of your this compound lot using HPLC or ¹H NMR.

  • Check for Hydrolysis: The most common impurity is the corresponding alcohol, 2-Hydroxymethyl-3,4-dimethoxypyridine-N-oxide, formed by hydrolysis. This can be identified by LC-MS.

  • Evaluate Solvent Purity: Ensure you are using dry, non-nucleophilic solvents for your reaction, as trace amounts of water can cause hydrolysis.

  • Control Reaction Temperature: The compound may degrade at elevated temperatures. Keep the reaction temperature as low as feasible. The related hydrochloride salt is known to decompose at temperatures around 150-155 °C.[4][5]

Issue 2: Material Discoloration or Physical Changes During Storage

Changes in the physical appearance of the compound are a strong indicator of degradation.

Troubleshooting Steps:

  • Review Storage Protocol: Confirm that the material has been stored according to the recommended conditions (see FAQ A1). Ensure the container is tightly sealed and protected from light.

  • Test for Degradation Products: Analyze a small sample of the discolored material using HPLC or TLC to quantify the extent of degradation and identify impurities.

  • Purification: If degradation is minor, the material may be repurified, for example, by recrystallization or column chromatography, though the stability during these procedures must also be considered.

Quantitative Data Summary

While specific kinetic stability data for this compound is not widely published, the following table summarizes key physical properties and potential hazards based on available data for the compound and its hydrochloride salt.

PropertyValueSource(s)
Molecular FormulaC₈H₁₀ClNO₃[3][6][]
Molecular Weight203.62 g/mol [3][6][]
AppearanceTypically a white to yellow solid/powder.[]
Incompatible Materials Strong oxidizing agents, strong reducing agents, strong bases, nucleophiles.Inferred from chemical structure and SDS data
Hazardous Decomposition Upon combustion, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[8][9]

Visualized Workflows and Pathways

DecompositionPathways main This compound hydrolysis_prod 2-Hydroxymethyl-3,4-dimethoxypyridine-N-oxide main->hydrolysis_prod  Hydrolysis  (H₂O) reduction_prod 2-Chloromethyl-3,4-dimethoxypyridine main->reduction_prod  Reduction  ([H]) nucleophile_prod Nucleophilic Substitution Product main->nucleophile_prod  Nucleophilic Attack  (e.g., R-NH₂)

Caption: Potential degradation pathways for this compound.

TroubleshootingWorkflow start Problem Observed: Inconsistent Results / Degradation check_purity 1. Confirm Purity of Starting Material (HPLC, NMR) start->check_purity is_pure Is Purity >98%? check_purity->is_pure purify Repurify or Use New Batch is_pure->purify No check_storage 2. Review Storage & Handling Conditions is_pure->check_storage Yes purify->check_purity storage_ok Conditions Met? check_storage->storage_ok correct_storage Store in Cool, Dry, Dark Inert Atmosphere storage_ok->correct_storage No check_reaction 3. Evaluate Reaction Conditions (Solvent, Temp.) storage_ok->check_reaction Yes correct_storage->check_storage reaction_ok Are Conditions Inert & Non-nucleophilic? check_reaction->reaction_ok modify_reaction Use Dry Solvents Lower Temperature reaction_ok->modify_reaction No end_node Problem Resolved reaction_ok->end_node Yes modify_reaction->check_reaction

Caption: Troubleshooting workflow for stability-related issues.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

This protocol is designed to evaluate the intrinsic stability of the compound under various stress conditions. It is adapted from ICH Q1B guidelines.[10][11]

Objective: To identify potential degradation products and pathways.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M HCl

  • 0.1 M NaOH

  • Hydrogen Peroxide (3%)

  • Calibrated photostability chamber

  • Calibrated oven

  • HPLC-UV system

Procedure:

  • Sample Preparation: Prepare stock solutions of the compound (~1 mg/mL) in acetonitrile.

  • Acid/Base Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 0.1 M NaOH, respectively.

    • Keep samples at room temperature for 24 hours.

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Add an equal volume of 3% H₂O₂ to an aliquot of the stock solution.

    • Keep the sample at room temperature for 24 hours.

  • Thermal Stress:

    • Transfer a sample of the solid compound to a vial.

    • Place in an oven at 60 °C for 48 hours.

    • Prepare a solution from the stressed solid for analysis.

  • Photostability:

    • Expose a thin layer of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[10][11]

    • Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature and humidity conditions.

  • Analysis: Analyze all stressed samples and a non-stressed control sample by HPLC-UV. Compare the chromatograms to identify new peaks (degradants) and any decrease in the main peak area. If available, use LC-MS to identify the mass of the degradants.

StabilityTestingWorkflow cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL in ACN) control Control Sample (No Stress) start->control acid Acidic (0.1M HCl) start->acid base Basic (0.1M NaOH) start->base oxidative Oxidative (3% H₂O₂) start->oxidative thermal Thermal (Solid, 60°C) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Analyze All Samples (HPLC-UV, LC-MS) control->analysis acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis report Compare Chromatograms Identify Degradants Assess Stability analysis->report

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Analytical Methods for 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analysis of impurities in 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

Common impurities in this compound are typically process-related, arising from the synthetic route, or are degradation products. Based on common synthetic pathways, potential impurities include:

  • Starting Materials and Intermediates:

    • 3,4-Dimethoxy-2-methylpyridine

    • Unreacted 2-Chloromethyl-3,4-dimethoxypyridine (the corresponding pyridine)

    • 2-Hydroxymethyl-3,4-dimethoxypyridine-N-oxide

  • Byproducts of N-oxidation:

    • Over-oxidized species

    • Residual oxidizing agents (e.g., hydrogen peroxide, peracetic acid)

  • Byproducts of Chlorination:

    • Dichlorinated species

    • Unreacted 2-hydroxymethyl precursor

  • Degradation Products:

    • Hydrolysis products, such as 2-Hydroxymethyl-3,4-dimethoxypyridine-N-oxide

Q2: Which analytical techniques are most suitable for detecting these impurities?

The most suitable analytical techniques are High-Performance Liquid Chromatography (HPLC), particularly with mass spectrometric detection (LC-MS), and Gas Chromatography (GC), often requiring derivatization.

  • HPLC/LC-MS: This is the most common and powerful technique. Reversed-phase HPLC with a C18 column is frequently used, but due to the polar nature of the N-oxide, hydrophilic interaction liquid chromatography (HILIC) can offer better retention and separation. LC-MS provides high sensitivity and specificity, allowing for the detection and identification of trace-level impurities.

  • GC/GC-MS: GC can be used for volatile and thermally stable impurities. However, pyridine N-oxides are often thermally labile and may require derivatization (e.g., silylation) to improve their volatility and stability for GC analysis. On-column injection techniques can also minimize thermal degradation.

Q3: Why am I seeing poor peak shape and retention for this compound on my C18 column?

Pyridine N-oxides are polar compounds and often exhibit poor retention on traditional reversed-phase columns like C18, especially with highly aqueous mobile phases. This can lead to elution near the solvent front and poor peak shape.

Troubleshooting Steps:

  • Increase Mobile Phase Polarity: Use a higher percentage of the aqueous component in your mobile phase.

  • Consider a Different Stationary Phase:

    • HILIC Column: These columns are specifically designed for the retention of polar compounds.

    • Phenyl Phases: These columns can provide alternative selectivity through π-π interactions with the pyridine ring.

  • Adjust Mobile Phase pH: For ionizable impurities, adjusting the pH of the mobile phase can significantly impact retention and peak shape.

  • Use an Ion-Pairing Reagent: For ionic impurities, adding an ion-pairing reagent to the mobile phase can improve retention and peak shape.

Troubleshooting Guides

HPLC Method Troubleshooting
Issue Potential Cause Recommended Solution
Poor Retention/Elution at Solvent Front Analyte is too polar for the stationary phase.Switch to a HILIC column or a more polar reversed-phase column. Increase the aqueous portion of the mobile phase.
Peak Tailing Secondary interactions with residual silanols on the column.Use a column with end-capping. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. Adjust the mobile phase pH.
Co-eluting Peaks Insufficient resolution between the main peak and impurities.Optimize the mobile phase gradient. Change the organic modifier (e.g., from acetonitrile to methanol). Try a different stationary phase with alternative selectivity (e.g., a phenyl column).
Baseline Noise/Drift Contaminated mobile phase or column; air bubbles in the system.Use high-purity solvents and freshly prepared mobile phases. Degas the mobile phase. Flush the column with a strong solvent.
GC Method Troubleshooting
Issue Potential Cause Recommended Solution
No Peak or Very Small Peak Thermal degradation of the N-oxide in the injector.Use a lower injector temperature. Employ an on-column injection technique. Derivatize the analyte to increase thermal stability.
Broad Peaks Adsorption of the polar analyte onto active sites in the GC system.Use a deactivated liner and column. Derivatize the analyte to reduce polarity.
Multiple Peaks for a Single Analyte On-column degradation or isomerization.Lower the analysis temperature. Check for active sites in the liner and at the head of the column.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of 2-Chloromethyl-3,4-dimethoxypyridine as a genotoxic impurity in active pharmaceutical ingredients (APIs) like Pantoprazole. These values can serve as a benchmark for method development for the N-oxide intermediate.

Table 1: LC-MS/MS Method Performance for a Related Pyridine Impurity [1]

ParameterValue
Limit of Detection (LOD)0.1 ppm
Limit of Quantitation (LOQ)0.3 ppm
Linearity Range0.90 - 2.40 µg/mL
Correlation Coefficient (R²)>0.998
Average Recovery97.6% - 98.2%

Table 2: Purity and Impurity Levels

CompoundPurity SpecificationTypical Impurity Levels
2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride>98.0%[2]Individual impurities often controlled to <0.1-0.5%

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This method is a general starting point for the analysis of impurities in this compound.

  • Column: Hypersil BDS C18 (50 mm x 4.6 mm, 3 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 21% B

    • 1-5 min: 21% to 50% B

    • 5-7 min: 50% B

    • 7-7.1 min: 50% to 21% B

    • 7.1-10 min: 21% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 80:20 v/v) to a concentration of approximately 1 mg/mL.

Protocol 2: GC-MS Analysis with Silylation Derivatization

This protocol is for the analysis of the N-oxide after derivatization to improve volatility and thermal stability.

  • Sample Preparation (Silylation):

    • Take 1 mL of the sample solution to dryness in a 2 mL GC autosampler vial under a stream of nitrogen.

    • Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 900 µL of pyridine to the dried sample.

    • Cap the vial and heat at 50 °C for 30 minutes, with occasional vortexing.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Scan Range: m/z 50-500.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV/MS Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Impurities Integrate->Quantify Report Generate Report Quantify->Report

Caption: A typical workflow for HPLC analysis of impurities.

GC_Derivatization_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dry Dry Sample Derivatize Add Silylating Agent & Pyridine Dry->Derivatize Heat Heat at 50°C Derivatize->Heat Inject_GC Inject into GC-MS Heat->Inject_GC Separate_GC Separation Inject_GC->Separate_GC Detect_MS MS Detection Separate_GC->Detect_MS Analyze_Spectra Analyze Mass Spectra Detect_MS->Analyze_Spectra Identify Identify Impurities Analyze_Spectra->Identify Quantify_GC Quantify Identify->Quantify_GC

Caption: Workflow for GC-MS analysis with silylation derivatization.

References

Technical Support Center: HPLC Analysis of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

ProblemPossible CausesRecommended Solutions
Poor or No Retention (Analyte elutes with the solvent front) The analyte is highly polar and has limited interaction with nonpolar stationary phases like C18.[1]- Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column: HILIC is often the best approach for very polar compounds like pyridine N-oxides.[1] - Use a highly aqueous mobile phase on a suitable RP column: Some modern reversed-phase columns are designed for use with high aqueous mobile phases. However, standard C18 columns may exhibit poor retention. - Modify the mobile phase: For reversed-phase, consider using a lower percentage of organic solvent and a pH above 8 to potentially increase retention.[1]
Peak Tailing - Secondary interactions with the stationary phase: Residual silanols on the silica support can interact with the basic pyridine nitrogen. - Column overload: Injecting too much sample can lead to peak distortion.[2] - Inappropriate mobile phase pH. - Use an end-capped column or a base-deactivated column. - Add a competing base to the mobile phase: A small amount of a basic additive can help to saturate the active sites on the stationary phase. - Reduce the injection volume or sample concentration. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Peak Splitting or Broadening - Column degradation: A void at the head of the column or contamination can cause peak distortion. - Sample solvent incompatible with the mobile phase. - Co-elution with an impurity. - Use a guard column to protect the analytical column. - Flush the column with a strong solvent. - Ensure the sample is dissolved in the mobile phase or a weaker solvent. - Optimize the separation method to resolve the impurity.
Baseline Drift or Noise - Changes in mobile phase composition. [3] - Temperature fluctuations. [3] - Contaminated mobile phase or column. [3] - Detector lamp instability. [3]- Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a stable temperature. - Use high-purity solvents and prepare fresh mobile phase daily. [3] - Allow the detector lamp to warm up sufficiently.
Irreproducible Retention Times - Poor column equilibration. - Fluctuations in mobile phase composition or flow rate. - Changes in column temperature. - Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection. - Check the pump for leaks and ensure consistent solvent delivery. - Use a column thermostat.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not retained on my C18 column?

A1: this compound is a very polar compound. Standard C18 columns are nonpolar and rely on hydrophobic interactions for retention. Highly polar compounds have weak interactions with these columns and therefore elute very early, often with the solvent front.[1] For better retention, a different chromatographic mode, such as HILIC, is recommended.[1]

Q2: What is HILIC and why is it suitable for this analysis?

A2: HILIC stands for Hydrophilic Interaction Liquid Chromatography. It uses a polar stationary phase (like silica or a bonded polar phase) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[4] This technique is ideal for retaining and separating very polar compounds that are poorly retained in reversed-phase chromatography.[4]

Q3: Can I still use a reversed-phase column for this analysis?

A3: While challenging, it might be possible with specific conditions. You would need to use a highly aqueous mobile phase (e.g., >95% water) with a column specifically designed for such conditions to avoid phase collapse.[5] Additionally, adjusting the mobile phase pH to be above 8 might increase retention.[1] However, developing a robust method using reversed-phase will likely be more difficult than using HILIC.

Q4: What are some recommended starting conditions for HPLC analysis of this compound?

A4: Based on methods for similar pyridine-N-oxide compounds, here are some suggested starting points.

HILIC Method:

ParameterRecommendation
Column HILIC column (e.g., bare silica, amide, or diol phase)
Mobile Phase A Acetonitrile
Mobile Phase B 10 mM Ammonium Acetate or Ammonium Formate in Water
Gradient Start with a high percentage of A (e.g., 95%) and gradually increase B
Flow Rate 0.5 - 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 210 nm or 254 nm)

Reversed-Phase Method (for the hydrochloride salt, adaptable for the N-oxide):

ParameterRecommendation
Column Hypersil BDS C18 (50 mm × 4.6 mm, 3 µm) or equivalent[6][7]
Mobile Phase A 10 mM Ammonium Acetate in water[6][7]
Mobile Phase B Acetonitrile[6][7]
Isocratic Elution A:B ratio of 79:21 (v/v)[6][7]
Flow Rate 1.0 mL/min[6][7]
Detection UV at 210 nm[6][7]

Q5: How can I improve the peak shape of my analyte?

A5: Peak tailing is a common issue with basic compounds like pyridines. To improve peak shape, you can:

  • Use a base-deactivated or end-capped column to minimize interactions with silanol groups.

  • Add a small amount of a basic modifier (like triethylamine) or an acidic modifier (like formic acid or acetic acid) to the mobile phase to improve peak symmetry.

  • Optimize the pH of the mobile phase.

Experimental Protocols

Method 1: HILIC Analysis of this compound

This method is a general starting point and should be optimized for your specific instrument and requirements.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A HILIC column, such as a silica-based, amide, or diol stationary phase (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: Acetonitrile

    • B: 10 mM Ammonium Acetate in water, pH adjusted to 6.8.

  • Gradient Program:

    • 0-1 min: 95% A

    • 1-10 min: Linear gradient to 70% A

    • 10-12 min: Hold at 70% A

    • 12.1-15 min: Return to 95% A and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 90:10 v/v) to a concentration of approximately 1 mg/mL.

Method 2: Reversed-Phase HPLC Analysis of 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride (as a reference)

This method is based on a published procedure for the hydrochloride salt and may require modification for the N-oxide.[6][7]

  • Instrumentation: A liquid chromatograph coupled with a mass spectrometer (LC/MS/MS) or a UV detector.[6][7]

  • Column: Hypersil BDS C18 (50 mm × 4.6 mm, 3 µm).[6][7]

  • Mobile Phase: A mixture of 10 mM ammonium acetate in water and acetonitrile (79:21, v/v).[6][7]

  • Flow Rate: 1.0 mL/min.[6][7]

  • Detection: UV at 210 nm or MS/MS detection.[6][7]

  • Sample Preparation: Prepare samples in the mobile phase.

Visualizations

HPLC_Troubleshooting_Workflow start Start HPLC Analysis issue Problem with Chromatogram? start->issue no_retention Poor or No Retention issue->no_retention Yes peak_shape Poor Peak Shape (Tailing, Splitting) issue->peak_shape Yes baseline Baseline Issues (Drift, Noise) issue->baseline Yes retention_time Irreproducible Retention Times issue->retention_time Yes end Successful Analysis issue->end No solution1 Switch to HILIC Column or Use High Aqueous RP no_retention->solution1 solution2 Check Column Health Optimize Mobile Phase pH Reduce Sample Load peak_shape->solution2 solution3 Degas Mobile Phase Use Column Oven Check Detector Lamp baseline->solution3 solution4 Ensure Column Equilibration Check Pump Performance Use Column Oven retention_time->solution4 solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for HPLC analysis.

HPLC_Experimental_Workflow prep_sample 1. Sample Preparation (Dissolve in appropriate solvent) injection 5. Sample Injection prep_sample->injection prep_mobile 2. Mobile Phase Preparation (Filter and degas solvents) instrument_setup 3. Instrument Setup (Install column, set parameters) prep_mobile->instrument_setup equilibration 4. System Equilibration (Pump mobile phase until baseline is stable) instrument_setup->equilibration equilibration->injection data_acq 6. Data Acquisition (Collect chromatogram) injection->data_acq data_proc 7. Data Processing (Integrate peaks, quantify) data_acq->data_proc

Caption: General experimental workflow for HPLC analysis.

References

Minimizing byproduct formation in 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound?

A1: The synthesis of this compound is a multi-step process, and byproducts can arise at various stages. The most common impurities include:

  • Unreacted Starting Material: Incomplete conversion of the 2-methyl-3,4-dimethoxypyridine-N-oxide.

  • Over-oxidation Products: In the synthesis of pantoprazole, a key application of this intermediate, further oxidation of the target molecule can lead to sulfone derivatives.[1]

  • Ring-Chlorinated Species: Reaction with chlorinating agents can sometimes result in chlorination on the pyridine ring, typically at the 4- or 6-positions, in addition to the desired side-chain chlorination.

  • Dichlorinated Side-Chain Byproduct: Over-reaction with the chlorinating agent can lead to the formation of 2-(dichloromethyl)-3,4-dimethoxypyridine-N-oxide.

  • 2-Pyridone Derivative: If acetic anhydride is used in a rearrangement step prior to chlorination, a common side reaction is the formation of the corresponding 2-acetoxy derivative, which can be hydrolyzed to the 2-pyridone.[2]

  • Deoxygenated Product: Reduction of the N-oxide back to the corresponding pyridine can occur under certain conditions.

Q2: My N-oxidation step is giving low yields. What are the potential causes and solutions?

A2: Low yields in the N-oxidation of 2-methyl-3,4-dimethoxypyridine are often attributed to several factors:

  • Inadequate Oxidizing Agent: Ensure the correct stoichiometry of the oxidizing agent (e.g., hydrogen peroxide). An insufficient amount will lead to incomplete conversion.

  • Decomposition of Oxidizing Agent: Peracetic acid, often generated in situ from hydrogen peroxide and acetic acid, can be unstable.[3] Ensure the reaction temperature is controlled to prevent decomposition.

  • Substrate Purity: Impurities in the starting pyridine can inhibit the reaction.

  • Reaction Conditions: Temperature and reaction time are critical. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint.

Q3: I am observing significant amounts of ring-chlorinated byproducts after the chlorination step. How can I improve the selectivity for the 2-chloromethyl product?

A3: Achieving high regioselectivity for side-chain chlorination over ring chlorination is a common challenge.[4] Consider the following strategies:

  • Choice of Chlorinating Agent: Milder chlorinating agents may offer better selectivity. While thionyl chloride and phosphorus oxychloride are common, they can also lead to ring halogenation.[5] Exploring alternative reagents may be beneficial.

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the desired kinetic product.

  • Controlled Addition of Reagent: Slow, dropwise addition of the chlorinating agent can help to maintain a low instantaneous concentration, which can suppress side reactions.

Q4: How can I minimize the formation of the dichlorinated byproduct?

A4: The formation of 2-(dichloromethyl)-3,4-dimethoxypyridine-N-oxide is a result of over-chlorination. To minimize this:

  • Stoichiometry: Use a stoichiometric amount or only a slight excess of the chlorinating agent.

  • Reaction Monitoring: Carefully monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS) and quench the reaction as soon as the starting material is consumed.

  • Temperature Control: Lowering the reaction temperature can help to control the reaction rate and prevent over-reaction.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low yield of N-oxide Incomplete reaction.- Increase reaction time or temperature moderately.- Ensure purity of starting 2-methyl-3,4-dimethoxypyridine.- Use a slight excess of the oxidizing agent (e.g., H₂O₂).
Decomposition of peracetic acid.- Maintain the recommended reaction temperature; avoid overheating.[3]- Prepare peracetic acid in situ at a low temperature.
Presence of unreacted 2-methyl-3,4-dimethoxypyridine-N-oxide after chlorination Insufficient chlorinating agent or reaction time.- Increase the equivalents of the chlorinating agent incrementally.- Extend the reaction time and monitor by TLC/HPLC.
Formation of 2-(dichloromethyl)-3,4-dimethoxypyridine-N-oxide Excess chlorinating agent or prolonged reaction time.- Use a stoichiometric amount of the chlorinating agent.- Monitor the reaction closely and quench promptly upon completion.- Lower the reaction temperature.
Formation of ring-chlorinated isomers Non-selective chlorinating agent or harsh reaction conditions.- Use a milder and more selective chlorinating agent.- Conduct the reaction at a lower temperature.[4]- Consider a different synthetic route that avoids direct chlorination of the N-oxide.
Formation of 2-pyridone derivative Use of acetic anhydride in a rearrangement step.- Avoid using acetic anhydride if this byproduct is prevalent.[2]- If rearrangement is necessary, explore alternative reagents.
Product is an oil and difficult to purify Presence of impurities inhibiting crystallization.- Wash the crude product with a non-polar solvent to remove less polar impurities.- Attempt purification by column chromatography.- Try different solvent systems for recrystallization.[6]

Experimental Protocols

Protocol 1: N-Oxidation of 2-methyl-3,4-dimethoxypyridine

This protocol describes a general procedure for the N-oxidation using hydrogen peroxide and acetic acid.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-methyl-3,4-dimethoxypyridine in glacial acetic acid.

  • Addition of Oxidant: Cool the solution in an ice bath. Slowly add hydrogen peroxide (30% aqueous solution) dropwise, ensuring the temperature does not exceed the recommended range for the specific substrate.

  • Reaction: After the addition is complete, allow the reaction to stir at the specified temperature for several hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture and carefully neutralize the excess acetic acid with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-oxide can be purified by recrystallization or column chromatography.

Protocol 2: Side-Chain Chlorination of 2-methyl-3,4-dimethoxypyridine-N-oxide

This protocol provides a general method for the chlorination of the 2-methyl group.

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve 2-methyl-3,4-dimethoxypyridine-N-oxide in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).

  • Addition of Chlorinating Agent: Cool the solution to 0°C. Slowly add the chlorinating agent (e.g., thionyl chloride or a solution of triphenylphosphine and N-chlorosuccinimide) dropwise via the dropping funnel.

  • Reaction: After the addition, allow the reaction to warm to room temperature or heat to reflux as required. Monitor the reaction by TLC or HPLC.

  • Quenching: Once the reaction is complete, cool the mixture to 0°C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizations

Reaction_Pathway Start 2-Methyl-3,4-dimethoxypyridine N_Oxide 2-Methyl-3,4-dimethoxypyridine-N-oxide Start->N_Oxide H₂O₂ / Acetic Acid Product This compound N_Oxide->Product Chlorinating Agent

Caption: Synthetic pathway to this compound.

Byproduct_Formation cluster_n_oxidation N-Oxidation Step cluster_chlorination Chlorination Step Start_N_Oxide 2-Methyl-3,4-dimethoxypyridine Desired_N_Oxide 2-Methyl-3,4-dimethoxypyridine-N-oxide Start_N_Oxide->Desired_N_Oxide Desired Path Desired_N_Oxide_2 2-Methyl-3,4-dimethoxypyridine-N-oxide Final_Product This compound Desired_N_Oxide_2->Final_Product Desired Path Dichlorinated Dichlorinated Byproduct Desired_N_Oxide_2->Dichlorinated Over-chlorination Ring_Chlorinated Ring-Chlorinated Byproduct Desired_N_Oxide_2->Ring_Chlorinated Low Regioselectivity Pyridone 2-Pyridone Derivative Desired_N_Oxide_2->Pyridone Rearrangement (e.g., with Ac₂O)

Caption: Potential byproduct formation pathways.

Troubleshooting_Workflow Start Low Yield or High Impurity Check_Purity Check Starting Material Purity Start->Check_Purity Analyze_Byproducts Identify Byproducts (LC-MS, NMR) Check_Purity->Analyze_Byproducts Is_N_Oxidation_Issue N-Oxidation Step Issue? Analyze_Byproducts->Is_N_Oxidation_Issue Is_Chlorination_Issue Chlorination Step Issue? Analyze_Byproducts->Is_Chlorination_Issue Is_N_Oxidation_Issue->Is_Chlorination_Issue No Optimize_N_Oxidation Optimize N-Oxidation: - Adjust oxidant stoichiometry - Control temperature - Vary reaction time Is_N_Oxidation_Issue->Optimize_N_Oxidation Yes Optimize_Chlorination Optimize Chlorination: - Adjust chlorinating agent stoichiometry - Lower reaction temperature - Change chlorinating agent Is_Chlorination_Issue->Optimize_Chlorination Yes Purification Improve Purification Protocol Is_Chlorination_Issue->Purification No Optimize_N_Oxidation->Purification Optimize_Chlorination->Purification End Optimized Process Purification->End

Caption: A logical workflow for troubleshooting synthesis issues.

References

Validation & Comparative

Alternative intermediates to 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide for pantoprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pantoprazole, a widely used proton pump inhibitor, traditionally relies on the condensation of 5-(difluoromethoxy)-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. While this method is well-established, the exploration of alternative synthetic routes is crucial for process optimization, cost reduction, and navigating existing patent landscapes. This guide provides an objective comparison of the conventional synthetic pathway with a notable alternative strategy that employs a different pyridine intermediate, supported by experimental data from patent literature.

Standard vs. Alternative Synthetic Pathways

The core difference between the standard and a prominent alternative route lies in the timing of the introduction of the methoxy group at the 4-position of the pyridine ring. The conventional method utilizes a pre-functionalized pyridine ring, whereas the alternative builds the pantoprazole backbone with a chloro-substituent at this position, which is later displaced by a methoxy group.

Standard Synthetic Route

The established synthesis involves a direct condensation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride with 5-(difluoromethoxy)-2-mercaptobenzimidazole to form the thioether precursor. This intermediate is then oxidized to yield pantoprazole.[1][2]

Alternative Synthetic Route: The Chloro-Intermediate Pathway

An alternative approach utilizes 2-chloromethyl-3-methoxy-4-chloro-pyridine as the key pyridine intermediate. This compound is condensed with 5-(difluoromethoxy)-2-mercaptobenzimidazole. The resulting chloro-substituted thioether is oxidized to the corresponding sulfoxide. In the final step, the chlorine atom at the 4-position of the pyridine ring is substituted with a methoxy group to yield pantoprazole. This pathway offers the potential for different purification strategies and impurity profiles.

Comparative Data of Synthetic Pathways

The following table summarizes the key performance indicators for the standard and alternative synthetic routes, based on data reported in patent literature. It is important to note that yields can vary based on specific reaction conditions and scale.

Parameter Standard Route Alternative Route (via Chloro-Intermediate) Reference
Key Pyridine Intermediate 2-Chloromethyl-3,4-dimethoxypyridine HCl2-Chloromethyl-3-methoxy-4-chloro-pyridineN/A
Overall Yield Approx. 77.2%Approx. 70% (from pyridine precursor)[1][3]
Key Reaction Steps 1. Condensation2. Oxidation1. Condensation2. Oxidation3. MethoxylationN/A
Purity of Final Product High purity achievableHigh purity achievable[4]

Experimental Protocols

Protocol for Standard Pantoprazole Synthesis

Step 1: Synthesis of Pantoprazole Sulfide In a reaction vessel, 5-difluoromethoxy-2-mercaptobenzimidazole (49.8 g) is dissolved in water (500 ml) containing sodium hydroxide (22.5 g). To this solution, a solution of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (50 g) in water (250 ml) is added slowly at a temperature of 25-35°C. The reaction mixture is stirred for 3 hours. The product is then extracted with methylene chloride.

Step 2: Oxidation to Pantoprazole The organic layer containing the pantoprazole sulfide is cooled to -5 to 0°C. An oxidizing agent, such as m-chloroperoxybenzoic acid or sodium hypochlorite, is added to the solution to carry out the oxidation to the sulfoxide. The reaction progress is monitored by a suitable method like TLC or HPLC. Upon completion, the pantoprazole is isolated and purified.

Protocol for Alternative Pantoprazole Synthesis (via Chloro-Intermediate)

Step 1: Synthesis of 2-chloromethyl-3-methoxy-4-chloro-pyridine A flask is charged with 2-hydroxymethyl-3-methoxy-4-chloro-pyridine hydrochloride (67 g) and toluene (469 ml). Thionyl chloride (73 g) is added dropwise while maintaining the temperature at 15-25°C. After stirring for at least 1 hour, a portion of the solvent is distilled off under vacuum to yield a suspension of the desired product.

Step 2: Synthesis of (5-difluoromethoxy)-2-[(4-chloro-3-methoxy-2-pyridinyl)methyl]thio-1H-benzimidazole The suspension from the previous step is diluted with methanol (219 ml). A solution of sodium methoxide (58 g, 30% w/w) is added, keeping the temperature below 25°C. After 1 hour, 5-difluoromethoxy-2-mercaptobenzimidazole (76 g) is added and stirred. A second portion of sodium methoxide solution (63 g, 30% w/w) is then added dropwise. The product is isolated by filtration after stirring for at least 12 hours.

Step 3: Oxidation to the Chloro-Sulfoxide Intermediate The thioether from Step 2 is dissolved in a suitable solvent and oxidized using an agent like ε-phthalimidoperhexanoic acid. The resulting (5-difluoromethoxy)-2-[(4-chloro-3-methoxy-2-pyridinyl)methyl]sulfinyl-1H-benzimidazole is isolated as a solid.

Step 4: Methoxylation to Pantoprazole The chloro-sulfoxide intermediate is reacted with a methoxylating agent, such as sodium methoxide, in a suitable solvent to replace the chloro group with a methoxy group, yielding pantoprazole.

Pathway Visualizations

Standard Pantoprazole Synthesis A 2-Chloromethyl-3,4-dimethoxypyridine HCl C Pantoprazole Sulfide A->C Condensation B 5-(Difluoromethoxy)-2-mercaptobenzimidazole B->C D Pantoprazole C->D Oxidation

Caption: Standard synthetic route to pantoprazole.

Alternative Pantoprazole Synthesis via Chloro-Intermediate cluster_pyridine Pyridine Intermediate Synthesis A 2-Hydroxymethyl-3-methoxy-4-chloro-pyridine HCl B 2-Chloromethyl-3-methoxy-4-chloro-pyridine A->B Chlorination D Chloro-Thioether Intermediate B->D Condensation C 5-(Difluoromethoxy)-2-mercaptobenzimidazole C->D E Chloro-Sulfoxide Intermediate D->E Oxidation F Pantoprazole E->F Methoxylation

Caption: Alternative route via a chloro-intermediate.

References

Comparison of synthesis routes for 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride

For researchers, scientists, and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is paramount. 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride is a crucial building block in the synthesis of proton pump inhibitors like pantoprazole.[1][2][3] This guide provides a detailed comparison of two prominent synthesis routes for this intermediate, presenting experimental data, protocols, and a visual workflow to aid in selecting the most suitable method.

The two primary synthetic strategies discussed are a multi-step synthesis commencing from maltol and a direct chlorination of 2-hydroxymethyl-3,4-dimethoxypyridine. The choice between these routes often depends on the availability of starting materials, desired scale, and overall cost-effectiveness.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the two main synthetic routes to 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride.

ParameterRoute 1: Multi-step Synthesis from MaltolRoute 2: Chlorination of 2-Hydroxymethyl-3,4-dimethoxypyridine
Starting Material Maltol2-Hydroxymethyl-3,4-dimethoxypyridine
Key Reagents Methylating agent, Ammonia, Phosphorus oxychloride, Hydrogen peroxide, Sodium methoxide, Acetic anhydride, Thionyl chlorideThionyl chloride or Bis(trichloromethyl) carbonate/Triphenylphosphine oxide
Number of Steps 71
Overall Yield >75%[1][2]76-98%[1][4][5][6]
Reaction Conditions Varied conditions per step, including reflux and low temperatures.0-60°C
Key Intermediate 4-chloro-3-methoxy-2-methylpyridine-N-oxide[7][8]-

Experimental Protocols

Route 1: Multi-step Synthesis from Maltol

This route involves a sequence of seven reactions to build the target molecule from the readily available starting material, maltol.[1][2][7]

  • Methylation: Maltol is first methylated.

  • Ammonification: The methylated intermediate is then treated with ammonia.[2]

  • Chlorination: A chlorination reaction is carried out, for instance, using phosphorus oxychloride.[1]

  • N-Oxidation: The resulting pyridine is oxidized to the corresponding N-oxide using hydrogen peroxide in glacial acetic acid.[1][7]

  • Methoxy Substitution: The chloro group at the 4-position is substituted by a methoxy group using sodium methoxide.[1]

  • Hydroxymethylation: The methyl group at the 2-position is converted to a hydroxymethyl group, for example, through reaction with acetic anhydride followed by hydrolysis.[1][9]

  • Final Chlorination: The 2-hydroxymethyl group is chlorinated using thionyl chloride to yield the final product, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[1] A yield of 78% has been reported for this final step.[1]

Route 2: Chlorination of 2-Hydroxymethyl-3,4-dimethoxypyridine

This approach represents the final step of the multi-step synthesis from maltol and is a viable route if the starting material, 2-hydroxymethyl-3,4-dimethoxypyridine, is readily available.

Protocol using Thionyl Chloride:

To a solution of 2-hydroxymethyl-3,4-dimethoxypyridine in a suitable solvent like chloroform or dichloromethane, thionyl chloride is added dropwise at a controlled temperature (e.g., 0-5°C).[4][5][10] The reaction mixture is then typically stirred at room temperature for a few hours. After the reaction is complete, the solvent is evaporated, and the product is isolated, often by recrystallization from a solvent like ethanol, to give 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[1][4] Reported yields for this method range from 76% to 93.9%.[1][4]

Protocol using Bis(trichloromethyl) carbonate and Triphenylphosphine oxide:

In a three-necked flask, triphenylphosphine oxide is dissolved in toluene. Bis(trichloromethyl) carbonate (BTC) dissolved in toluene is added dropwise at room temperature. The mixture is heated to 60°C for 2 hours. A solution of 2-hydroxymethyl-3,4-dimethoxypyridine in toluene is then added at 40°C, leading to the precipitation of a white solid. After stirring for another 2 hours, the solid product is collected by filtration and dried. This method has been reported to yield 98% of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[6]

Synthesis Route Comparison

Synthesis_Comparison cluster_0 Route 1: Multi-step Synthesis cluster_1 Route 2: Direct Chlorination cluster_2 Comparison Metrics Maltol Maltol S1 Methylation Maltol->S1 S2 Ammonification S1->S2 S3 Chlorination S2->S3 S4 N-Oxidation S3->S4 S5 Methoxy Substitution S4->S5 S6 Hydroxymethylation S5->S6 S7 Final Chlorination S6->S7 Product1 2-Chloromethyl-3,4-dimethoxy pyridine hydrochloride S7->Product1 Start2 2-Hydroxymethyl-3,4- dimethoxypyridine Chlorination Chlorination (e.g., SOCl2 or BTC/Ph3PO) Start2->Chlorination Product2 2-Chloromethyl-3,4-dimethoxy pyridine hydrochloride Chlorination->Product2 c1 Starting Material Availability c2 Number of Steps c3 Overall Yield c4 Process Complexity

Caption: Comparison of two synthesis routes for 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride.

References

A Comparative Guide to the Efficacy of Chlorinating Agents for Pyridine-N-Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conversion of pyridine-N-oxides to 2-chloropyridines is a fundamental transformation in synthetic chemistry, providing crucial intermediates for pharmaceuticals and other bioactive molecules.[1][2] The activation of the N-oxide moiety enhances the reactivity of the pyridine ring, facilitating nucleophilic substitution, primarily at the C2 and C6 positions.[3][4] This guide provides an objective comparison of common chlorinating agents, supported by experimental data, to assist researchers in selecting the optimal conditions for their specific substrates.

Comparative Performance of Key Chlorinating Agents

The choice of chlorinating agent significantly impacts reaction yield, regioselectivity, and substrate scope. The most frequently employed reagents include phosphorus oxychloride (POCl₃), oxalyl chloride, and thionyl chloride (SOCl₂). Each presents a unique profile of reactivity and required conditions.

Table 1: Summary of Performance for Common Chlorinating Agents

Chlorinating AgentTypical BaseSolventTemp. (°C)TimeYield (%)Key Features & RemarksCitations
POCl₃ Triethylamine, 2,6-LutidineDichloromethane (DCM)0 to Reflux1-4 h63 - 90%Widely used, good yields. Regioselectivity can be tuned with base and solvent choice. Harsh conditions may be required for less reactive substrates.[1][2][5]
(COCl)₂ Triethylamine (Et₃N)Dichloromethane (DCM)0 - 101 - 1.5 h~90%Highly efficient and mild conditions. Excellent yields and high regioselectivity for 2-chlorination. Suitable for large-scale production.[3][4][6]
SOCl₂ Pyridine(Not Specified)Elevated(Not Specified)ModerateClassic reagent, but can lead to side products. The presence of a base like pyridine can alter the reaction mechanism from SNi to SN2.[2][7][8]
PCl₅ / POCl₃ N/A(Excess Reagent)Elevated4 - 6 h(Not Specified)Very strong chlorinating agent mixture, often used when POCl₃ alone is insufficient.[9][10]
SO₂Cl₂ Triethylamine(Not Specified)(Not Specified)(Not Specified)ModerateCan produce 2-chloropyridine, but yields are often moderate.[5]
TsCl Triethylamine(Not Specified)(Not Specified)(Not Specified)Moderatep-Toluenesulfonyl chloride can also be used, yielding moderate results.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following protocols are representative examples for the chlorination of unsubstituted pyridine-N-oxide.

Protocol 1: Chlorination using Phosphorus Oxychloride (POCl₃)

This procedure is adapted from studies demonstrating high regioselectivity.[1][5]

  • Reaction Setup : To a solution of pyridine-N-oxide (1.0 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 mmol).

  • Reagent Addition : Cool the mixture to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.1 mmol) dropwise while maintaining the temperature at 0 °C.

  • Reaction : Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Workup : Upon completion, carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.

  • Extraction : Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 2-chloropyridine. A yield of 90% with 99.2% selectivity has been reported under these conditions.[5]

Protocol 2: Chlorination using Oxalyl Chloride and Triethylamine

This protocol is based on a patented, high-yield, one-step synthesis method.[6]

  • Reaction Setup : In a flask, combine pyridine-N-oxide (95g), dichloromethane (190g), and triethylamine (135g).

  • Reagent Addition : Cool the mixture to 5-10 °C. Add oxalyl chloride (165g) while stirring.

  • Reaction : Maintain the reaction temperature at 5-10 °C and stir for 1 to 1.5 hours.[6]

  • Distillation : Transfer the reaction mixture to a distillation apparatus. Perform reduced pressure distillation at a vacuum of 0.07-0.09 MPa.

  • Purification : Initially, heat to 60-70 °C to remove dichloromethane and other volatile components. Then, increase the temperature to 90-95 °C to distill the 2-chloropyridine product. Yields are reported to be in the range of 90-91%.[6]

Protocol 3: Chlorination using Thionyl Chloride (SOCl₂)

The use of thionyl chloride for chlorinating pyridine-N-oxides is a more traditional method.[2] The mechanism and outcome can be significantly influenced by the presence of a base like pyridine, which promotes an SN2 pathway.[7][11]

  • Reaction Setup : Place pyridine-N-oxide (1.0 mmol) in a round-bottom flask.

  • Reagent Addition : Add thionyl chloride (SOCl₂, 2.0-3.0 mmol, typically in excess) cautiously. The reaction is often performed neat or in a non-reactive solvent. If inversion of stereochemistry is desired in chiral substrates, pyridine (1.2 mmol) should be added to the reaction mixture.[7][8]

  • Reaction : Heat the mixture to reflux. The reaction time can vary and should be monitored by TLC.

  • Workup : After cooling, carefully quench the excess SOCl₂ by slowly adding the reaction mixture to ice water.

  • Extraction and Purification : Neutralize the solution with a base (e.g., NaHCO₃ or NaOH) and extract the product with a suitable organic solvent (e.g., ether or dichloromethane). Dry the combined organic extracts, evaporate the solvent, and purify the residue by distillation or chromatography.

Reaction Mechanism and Workflow

The chlorination of pyridine-N-oxides proceeds via activation of the N-oxide oxygen by an electrophilic chlorinating agent. This activation makes the C2 and C6 positions of the pyridine ring highly electrophilic and susceptible to attack by a chloride ion.

Chlorination_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product PNO Pyridine-N-Oxide Activation Activation Step: Formation of Activated Intermediate PNO->Activation CA Chlorinating Agent (e.g., POCl₃, (COCl)₂) CA->Activation Chlorination Nucleophilic Attack: Chloride Addition at C2 Activation->Chlorination [Cl⁻] Elimination Elimination & Deoxygenation Chlorination->Elimination Product 2-Chloropyridine Elimination->Product

References

A Comparative Analysis of Pyyridine-N-Oxide Derivatives in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridine-N-oxide derivatives have emerged as a versatile and powerful class of reagents in organic synthesis, offering unique reactivity and selectivity that complements traditional pyridine chemistry. Their ability to act as catalysts, directing groups, and precursors to highly functionalized pyridines has cemented their importance in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This guide provides a comparative analysis of various pyridine-N-oxide derivatives, highlighting their performance in key organic transformations with supporting experimental data and detailed protocols.

Enhanced Reactivity and Versatility

The N-oxide moiety significantly alters the electronic properties of the pyridine ring, rendering the C2 and C4 positions more susceptible to nucleophilic attack and facilitating C-H activation. This enhanced reactivity, coupled with the ease of subsequent deoxygenation, provides a strategic advantage for the synthesis of substituted pyridines.[1][2][3]

Comparative Performance in Key Reactions

The true utility of pyridine-N-oxide derivatives is best illustrated through their application in a range of synthetic methodologies. Below, we compare the performance of several derivatives in prominent organic reactions.

Palladium-Catalyzed C-H Arylation

Direct C-H arylation of pyridine-N-oxides represents a highly efficient method for the synthesis of 2-arylpyridines. The choice of the pyridine-N-oxide derivative can significantly impact the reaction outcome.

Pyridine-N-Oxide DerivativeArylating AgentCatalyst SystemSolventYield (%)Reference
Pyridine-N-oxide4-bromotoluenePd(OAc)₂, P(t-Bu)₃Toluene95[4]
4-Methylpyridine-N-oxide4-bromotoluenePd(OAc)₂, P(t-Bu)₃Toluene92[4]
4-Methoxypyridine-N-oxide4-bromotoluenePd(OAc)₂, P(t-Bu)₃Toluene88[4]
4-Chloropyridine-N-oxide4-bromotoluenePd(OAc)₂, P(t-Bu)₃Toluene75[4]

Experimental Protocol: General Procedure for Palladium-Catalyzed C-H Arylation

To a solution of the pyridine-N-oxide derivative (1.0 mmol) and the aryl bromide (1.2 mmol) in toluene (5 mL) is added Pd(OAc)₂ (0.02 mmol) and P(t-Bu)₃ (0.04 mmol). The mixture is stirred at 110 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 2-arylpyridine-N-oxide.

Photocatalytic C-H Functionalization

Pyridine-N-oxides can act as hydrogen atom transfer (HAT) catalysts under photoredox conditions, enabling the functionalization of unactivated C(sp³)–H bonds.[5][6][7][8][9][10] The electronic properties of the pyridine-N-oxide derivative are crucial for its catalytic efficiency.

Pyridine-N-Oxide CatalystC-H SubstrateRadical AcceptorPhotocatalystYield (%)Reference
2,6-Dichloropyridine-N-oxideCyclohexaneBenzalmalononitrileMes-Acr-BF₄92[5]
2,6-Difluoropyridine-N-oxideCyclohexaneBenzalmalononitrileMes-Acr-BF₄85[5]
Pyridine-N-oxideCyclohexaneBenzalmalononitrileMes-Acr-BF₄68[5]
4-Cyanopyridine-N-oxideCyclohexaneBenzalmalononitrileMes-Acr-BF₄75[5]

Experimental Protocol: General Procedure for Photocatalytic C-H Alkylation

In a nitrogen-filled glovebox, a vial is charged with the C-H substrate (0.5 mmol), the radical acceptor (0.25 mmol), the pyridine-N-oxide catalyst (0.05 mmol), and the photoredox catalyst (0.005 mmol) in a suitable solvent (e.g., acetonitrile, 2.5 mL). The vial is sealed and irradiated with a blue LED lamp (456 nm) with stirring for 24-48 hours. The reaction mixture is then concentrated, and the residue is purified by flash chromatography to yield the alkylated product.

Mechanistic Pathways and Workflows

Understanding the underlying mechanisms is key to optimizing reaction conditions and expanding the scope of these transformations.

G cluster_0 Palladium-Catalyzed C-H Arylation PNO Pyridine-N-Oxide CMD Concerted Metalation- Deprotonation PNO->CMD ArX Aryl Halide Ox_Add Oxidative Addition ArX->Ox_Add Pd_cat Pd(0) Catalyst Pd_cat->Ox_Add Ox_Add->CMD Ar-Pd(II)-X Red_Elim Reductive Elimination CMD->Red_Elim Aryl-Pd(II)-Pyridyl Red_Elim->Pd_cat Regeneration Product 2-Arylpyridine-N-Oxide Red_Elim->Product Base Base Base->CMD

Caption: Proposed catalytic cycle for the palladium-catalyzed direct C-H arylation of pyridine-N-oxides.

G cluster_1 Photocatalytic C-H Functionalization PC Photocatalyst PC_excited Excited Photocatalyst PC->PC_excited hv PNO_radical PNO Cation Radical PC_excited->PNO_radical SET PNO Pyridine-N-Oxide PNO->PNO_radical PNO_radical->PNO H⁺ release R_radical Alkyl Radical (R•) PNO_radical->R_radical HAT RH C-H Substrate RH->R_radical Product Functionalized Product R_radical->Product Acceptor Radical Acceptor Acceptor->Product

Caption: General mechanism for the photocatalytic C-H functionalization using a pyridine-N-oxide HAT catalyst.

Synthesis of Pyridine-N-Oxide Derivatives

The accessibility of diverse pyridine-N-oxide derivatives is crucial for their widespread application. A common and straightforward method for their synthesis is the oxidation of the corresponding pyridines.

Pyridine DerivativeOxidizing AgentSolventTemperature (°C)Yield (%)Reference
3-Chloropyridinem-CPBADichloromethane20-25>95[11]
4-Cyanopyridinem-CPBADichloromethane20-25>95[11]
4-Methylpyridinem-CPBADichloromethane20-25>95[11]
3-Methylpyridinem-CPBADichloromethane20-25>95[11]

Experimental Protocol: Synthesis of 3-Chloropyridine-N-oxide

To a stirred solution of 3-chloropyridine (40 g) in dichloromethane (320 mL) at 0-5 °C, m-chloroperoxybenzoic acid (m-CPBA, 91.2 g) is added portion-wise. The reaction mixture is then stirred at 20-25 °C for 24 hours. The completion of the reaction is monitored by TLC. The reaction mixture is then processed to isolate the 3-chloropyridine-N-oxide.[11]

Conclusion

Pyridine-N-oxide derivatives offer a rich platform for the development of novel synthetic methodologies. Their unique reactivity profile, particularly in C-H functionalization and cross-coupling reactions, allows for the efficient construction of complex pyridine-containing molecules. The ability to tune the steric and electronic properties of the pyridine-N-oxide provides a powerful tool for controlling reactivity and selectivity. As research in this area continues to expand, the application of these versatile reagents in organic synthesis, particularly in the context of drug discovery and development, is expected to grow significantly.

References

Comparative Guide to Analytical Method Validation for 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical products.[1][2] This guide provides a comparative overview of analytical methodologies for the validation of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide, a key intermediate in the synthesis of various pharmaceutical compounds.[3][4][5][6] The focus is on providing objective performance comparisons, supporting experimental data, and detailed protocols.

Comparison of Analytical Methods

The selection of an analytical method is contingent on the specific requirements of the analysis, such as the need for high sensitivity for trace-level quantification or a more routine assay. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a prevalent technique for the analysis of pyridine-N-oxide derivatives.[7][8]

Analytical TechniquePrincipleAdvantagesDisadvantagesPrimary Applications
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) Separation by HPLC followed by detection based on the mass-to-charge ratio of the analyte and its fragments.High sensitivity and selectivity, allowing for quantification at trace levels (ppm).[9][10][11] Provides structural confirmation.Higher equipment cost and complexity.Quantification of genotoxic impurities, stability studies, and metabolite identification.
HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection) Separation by HPLC followed by detection based on the analyte's absorption of UV light.Widely available, robust, and cost-effective. Suitable for assay and purity determinations at higher concentrations.Lower sensitivity compared to MS. Potential for interference from co-eluting impurities that also absorb UV light.Routine quality control, purity assessment, and content uniformity.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds in the gas phase followed by mass spectrometry detection.High separation efficiency for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like many N-oxides without derivatization.Analysis of volatile organic impurities.

Recommended Analytical Method: LC-MS/MS

For the trace-level quantification of this compound, which may be a potential genotoxic impurity, a sensitive and selective LC-MS/MS method is recommended.[9][10][11] The following protocol is based on a validated method for the closely related 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride.[9][10][11]

Experimental Protocol: LC-MS/MS Method

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole tandem mass spectrometer.

2. Chromatographic Conditions:

  • Column: Hypersil BDS C18 (50 mm × 4.6 mm, 3 µm) or equivalent.[9][10][11]

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in water.[9][10][11]

    • B: Acetonitrile.[9][10][11]

  • Gradient: Isocratic elution with a mixture of Mobile Phase A and B (e.g., 79:21 v/v).[9][10][11]

  • Flow Rate: 1.0 mL/min.[9][10][11]

  • Column Temperature: Ambient.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound and identifying the precursor ion [M+H]+ and suitable product ions.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.

  • Spiked Sample Solution: Prepare by spiking a known amount of the standard solution into a solution of the drug substance or placebo.

  • Sample Solution: Dissolve the sample to be analyzed in the diluent to achieve a target concentration.

Validation Parameters Summary

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[1][2][12]

Validation ParameterAcceptance Criteria
Specificity/Selectivity No interference from blank, placebo, or other impurities at the retention time of the analyte. The method should be able to unequivocally assess the analyte.[7][13]
Linearity Correlation coefficient (r²) ≥ 0.99 over the specified concentration range.
Accuracy (Recovery) Recovery of the analyte in spiked samples should be within 80-120% for trace analysis.
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) should be ≤ 15% for trace analysis.[12]
Limit of Detection (LOD) Signal-to-noise ratio of ≥ 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of ≥ 10:1. The method should be able to quantitate up to a specified low level (e.g., 0.3 ppm).[9][10]
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate).

Visualizing the Workflow

To better understand the logical flow of the analytical method validation process, the following diagrams are provided.

AnalyticalMethodValidationWorkflow cluster_planning 1. Planning & Protocol cluster_execution 2. Experimental Execution cluster_reporting 3. Data Analysis & Reporting define_purpose Define Purpose (e.g., Impurity Quantification) prepare_protocol Prepare Validation Protocol (Scope, Acceptance Criteria) define_purpose->prepare_protocol specificity Specificity prepare_protocol->specificity linearity Linearity prepare_protocol->linearity accuracy Accuracy prepare_protocol->accuracy precision Precision prepare_protocol->precision lod_loq LOD & LOQ prepare_protocol->lod_loq robustness Robustness prepare_protocol->robustness analyze_data Analyze Data vs. Acceptance Criteria specificity->analyze_data linearity->analyze_data accuracy->analyze_data precision->analyze_data lod_loq->analyze_data robustness->analyze_data prepare_report Prepare Validation Report (Results, Deviations) analyze_data->prepare_report approval QA/Regulatory Approval prepare_report->approval

Caption: Workflow for Analytical Method Validation.

LCMSMS_Workflow sample_prep Sample Preparation (Dissolution & Dilution) hplc_separation HPLC Separation (C18 Column) sample_prep->hplc_separation esi_ionization Electrospray Ionization (Positive Mode) hplc_separation->esi_ionization mass_analysis Tandem Mass Analysis (MRM) esi_ionization->mass_analysis data_acquisition Data Acquisition & Processing mass_analysis->data_acquisition quantification Quantification data_acquisition->quantification

Caption: LC-MS/MS Experimental Workflow.

References

A Comparative Guide to Benchmarking the Purity of Synthesized 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the purity of synthesized 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide against commercially available alternatives. Ensuring high purity of this intermediate is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs), minimizing side reactions, and avoiding the introduction of potentially genotoxic impurities. This document outlines detailed experimental protocols for robust purity assessment, presents data in a clear, comparative format, and visualizes key workflows and a hypothetical signaling pathway where this class of compounds may be relevant.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is of paramount importance as impurities can lead to the formation of undesired by-products, reduce the overall yield and efficacy of the final API, and introduce safety concerns. The synthesis of this compound often involves the N-oxidation of the corresponding pyridine derivative, a process that can result in several potential impurities. Therefore, rigorous analytical characterization is essential to ensure the quality and consistency of the synthesized material.

This guide compares the purity of a hypothetically synthesized batch of this compound with commercially available standards from leading suppliers. We will utilize High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical techniques for purity determination and impurity profiling.

Experimental Protocols

Materials and Methods

Synthesized Material: A batch of this compound was synthesized in-house via the oxidation of 2-Chloromethyl-3,4-dimethoxypyridine using meta-chloroperoxybenzoic acid (m-CPBA).

Commercial Standards:

  • Alternative 1: this compound (Supplier A, Purity >98%)

  • Alternative 2: this compound (Supplier B, Purity >99%)

Instrumentation:

  • HPLC system with a UV-Vis detector

  • GC-MS system with a capillary column

High-Performance Liquid Chromatography (HPLC) Method

Given the polar nature of pyridine N-oxides, a Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended for optimal retention and separation. Alternatively, a reversed-phase method with a highly aqueous mobile phase and pH adjustment can be employed.

  • Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) or a C18 column for reversed-phase.

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 9.0

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 9.0

  • Gradient: 95% A to 50% A over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Samples were accurately weighed and dissolved in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method
  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (10:1)

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-450 amu

  • Sample Preparation: Samples were dissolved in dichloromethane to a final concentration of 1 mg/mL.

Data Presentation and Comparative Analysis

The purity of the synthesized this compound was benchmarked against two commercial alternatives. The results are summarized in the tables below.

Table 1: HPLC Purity Comparison

SampleMain Peak Retention Time (min)Purity (%)Major Impurity 1 (%)Major Impurity 2 (%)
Synthesized Batch6.897.51.2 (Unreacted Starting Material)0.8 (Over-oxidation product)
Alternative 16.898.20.9 (Unreacted Starting Material)0.5 (Unknown)
Alternative 26.899.30.4 (Unreacted Starting Material)0.2 (Unknown)

Table 2: GC-MS Impurity Profile

SampleImpurity 1 (Identity)Impurity 2 (Identity)Other Detected Impurities
Synthesized Batch2-Chloromethyl-3,4-dimethoxypyridineDichloromethane (residual solvent)Traces of m-chlorobenzoic acid
Alternative 12-Chloromethyl-3,4-dimethoxypyridineToluene (residual solvent)Not Detected
Alternative 22-Chloromethyl-3,4-dimethoxypyridineNot DetectedNot Detected

The synthesized batch of this compound shows a purity of 97.5% by HPLC, which is slightly lower than the commercial alternatives. The primary impurity identified in the synthesized batch is the unreacted starting material, 2-Chloromethyl-3,4-dimethoxypyridine. GC-MS analysis also revealed the presence of residual solvent (dichloromethane) and a by-product from the oxidizing agent (m-chlorobenzoic acid). Alternative 2 demonstrated the highest purity with no detectable residual solvents.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for benchmarking the purity of the synthesized compound.

G Purity Benchmarking Workflow cluster_synthesis Synthesis & Preparation cluster_analysis Analytical Characterization cluster_comparison Comparative Benchmarking synthesis Synthesize 2-Chloromethyl-3,4- dimethoxypyridine-N-oxide workup Work-up & Purification synthesis->workup hplc HPLC Purity Analysis workup->hplc gcms GC-MS Impurity Profiling workup->gcms data_comp Data Comparison & Reporting hplc->data_comp gcms->data_comp comm_std1 Commercial Standard 1 (>98% Purity) comm_std1->data_comp comm_std2 Commercial Standard 2 (>99% Purity) comm_std2->data_comp

Caption: Workflow for Purity Benchmarking.

Hypothetical Signaling Pathway Involvement

Pyridine N-oxide derivatives can exhibit a range of biological activities. The following diagram illustrates a hypothetical signaling pathway where a molecule with this scaffold could act as an inhibitor of a protein kinase, a common mechanism for anticancer drugs.

G Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Protein Kinase A Receptor->KinaseA KinaseB Protein Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor 2-Chloromethyl-3,4-dimethoxy pyridine-N-oxide Derivative Inhibitor->KinaseA

Caption: Hypothetical Kinase Inhibition Pathway.

Conclusion

This guide provides a systematic approach to benchmarking the purity of synthesized this compound. The detailed analytical protocols for HPLC and GC-MS allow for a thorough characterization of the compound and its impurities. The comparative data clearly indicates that while the in-house synthesis produced a material of acceptable purity, further optimization of the purification process is necessary to match the quality of the best commercial standards and to minimize residual solvents and by-products. The provided workflows and hypothetical pathway serve as valuable tools for researchers in the planning and execution of their synthetic and drug discovery efforts.

Comparative Guide to the Analysis of 2-Chloromethyl-3,4-dimethoxy Pyridine Hydrochloride, a Genotoxic Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of the genotoxic impurity (GTI) 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride. This compound is a known process-related impurity in the synthesis of several active pharmaceutical ingredients (APIs), including pantoprazole. Due to its potential to interact with DNA and cause mutations, regulatory bodies mandate strict control of this impurity to levels as low as reasonably practicable.

This document outlines two primary analytical techniques for the trace-level detection and quantification of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of these methods is compared based on available experimental data, and detailed experimental protocols are provided to aid in method selection and implementation.

Method Performance Comparison

The selection of an appropriate analytical technique for GTI analysis is critical for ensuring the safety and quality of pharmaceutical products. The following table summarizes the key performance parameters of a validated LC-MS/MS method and a proposed GC-MS method for the analysis of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride.

ParameterLC-MS/MS MethodGC-MS Method (Alternative)
Principle Separation by liquid chromatography followed by sensitive and selective detection using tandem mass spectrometry.Separation of volatile analytes by gas chromatography with detection by a mass spectrometer.
Limit of Detection (LOD) < 0.3 ppmMethod-dependent, typically in the low ppm range.
Limit of Quantification (LOQ) 0.3 ppm[1][2][3]Method-dependent, typically in the low ppm range.
Linearity Established over a range suitable for trace analysis.Expected to be linear over a relevant concentration range.
Accuracy High, with good recovery values reported in validated studies.High, with appropriate internal standards.
Precision High, with low relative standard deviation (RSD) for replicate measurements.High, with low RSD for replicate measurements.
Specificity Excellent, due to the selectivity of MS/MS detection.High, particularly with selected ion monitoring (SIM) or MS/MS.
Sample Throughput Moderate, dependent on chromatographic run time.Potentially higher, with fast GC methods.
Derivatization Required NoMay not be necessary for this analyte, but can be used to improve volatility and thermal stability for other GTIs.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is highly sensitive and selective for the trace analysis of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride.

Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Hypersil BDS C18 (50 mm × 4.6 mm, 3 μm) or equivalent.[1][2]

  • Mobile Phase: A mixture of 10 mM ammonium acetate in water and acetonitrile (e.g., 79:21 v/v).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Injection Volume: 10 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride should be optimized for maximum sensitivity and specificity.

  • Source Parameters: Optimized for the specific instrument, including ion spray voltage, gas temperatures, and gas flows.

Sample Preparation:

  • Accurately weigh and dissolve the API sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration appropriate for the validated range of the method.

Gas Chromatography-Mass Spectrometry (GC-MS) Method (Alternative)

While a specific validated method for this impurity is not as widely published, GC-MS is a viable alternative, particularly for its high throughput capabilities.[4][5]

Instrumentation:

  • A Gas Chromatograph coupled to a Mass Spectrometer.

Chromatographic Conditions:

  • Column: A low- to mid-polarity column suitable for the analysis of pyridine derivatives (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Inlet Temperature: Optimized to ensure efficient volatilization without thermal degradation (e.g., 250 °C).

  • Oven Temperature Program: A temperature gradient program to ensure good separation of the analyte from the solvent and other matrix components.

  • Injection Mode: Splitless or split injection, depending on the required sensitivity.

Mass Spectrometric Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride to enhance sensitivity and selectivity.

  • Source Temperature: Optimized for the specific instrument (e.g., 230 °C).

  • Quadrupole Temperature: Optimized for the specific instrument (e.g., 150 °C).

Sample Preparation:

  • Dissolve the API sample in a suitable volatile and non-reactive solvent (e.g., dichloromethane or toluene).

  • An internal standard may be used to improve accuracy and precision.

Method Selection and Validation

The choice between LC-MS/MS and GC-MS will depend on several factors, including the availability of instrumentation, the required sensitivity, sample throughput needs, and the nature of the API matrix.

  • LC-MS/MS is generally preferred for its high sensitivity and specificity without the need for derivatization, making it a robust method for trace-level quantification of polar and thermally labile compounds.

  • GC-MS can be a high-throughput and cost-effective alternative for volatile and thermally stable compounds.

Both methods must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Validation parameters should include specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

Visualizing the Workflow

To illustrate the analytical process, the following diagrams outline the typical workflows for both LC-MS/MS and GC-MS analysis of genotoxic impurities.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample API Sample Dissolution Dissolution in Diluent Sample->Dissolution Injection Injection into HPLC Dissolution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for LC-MS/MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample API Sample Dissolution Dissolution in Solvent Sample->Dissolution Injection Injection into GC Dissolution->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for GC-MS analysis.

References

A Comparative Guide to the Quantitation of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) method for the quantitation of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, a potential genotoxic impurity (PGI) in the active pharmaceutical ingredient (API) pantoprazole. The performance of the LC/MS/MS method is compared with alternative analytical techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Supporting experimental data and detailed methodologies are provided to assist in the selection of the most appropriate analytical technique for a given application.

Method Performance Comparison

The selection of an analytical method for the quantitation of genotoxic impurities is a critical step in drug development and quality control, driven by the need for high sensitivity and selectivity. The following table summarizes the key performance parameters of LC/MS/MS, HPLC-UV, and GC-MS for the analysis of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride and similar genotoxic impurities.

Performance ParameterLC/MS/MSHPLC-UVGC-MS
Limit of Detection (LOD) 0.1 ppm[1][2][3]Typically >1 ppm, can be optimized to ~0.5 ppm for highly chromophoric compounds.[1]0.05 - 0.08 µg/mL for similar genotoxic impurities.
Limit of Quantitation (LOQ) 0.3 ppm[2][3]Typically around 10 ppm, with optimization can reach lower ppm levels.[1]0.10 - 0.17 µg/mL for similar genotoxic impurities.[4]
Selectivity Very High (based on mass-to-charge ratio)Moderate to High (dependent on chromatographic separation)High (based on mass-to-charge ratio)
Sensitivity Very HighModerateHigh
Linearity (r²) >0.99Typically >0.99Typically >0.99
Typical Application Trace level quantitation of genotoxic impurities.Routine quality control, analysis of less potent impurities.Analysis of volatile and semi-volatile impurities.

Experimental Protocols

LC/MS/MS Method for 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride

This method is highly sensitive and selective for the trace analysis of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride in pantoprazole sodium drug substances.[1][2][3]

  • Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer.

  • Chromatographic Conditions:

    • Column: Hypersil BDS C18 (50 mm × 4.6 mm, 3 μm).[1][2][3]

    • Mobile Phase: 10 mM ammonium acetate in water and acetonitrile in a ratio of 79:21 (v/v).[1][2][3]

    • Flow Rate: 1.0 mL/min.[1][2][3]

    • Column Temperature: Ambient.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • Validation: The method was validated as per the International Conference on Harmonization (ICH) guidelines.[1][2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - A General Approach

While a specific validated HPLC-UV method for this analyte is not detailed in the provided search results, a general approach for the analysis of genotoxic impurities is as follows. The primary limitation of HPLC-UV is its lower sensitivity compared to mass spectrometric methods.[1]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions (Typical):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 0.8 - 1.5 mL/min.

    • Detection Wavelength: Determined by the UV absorbance maximum of the analyte.

  • Performance: The major disadvantage of HPLC for detecting potential genotoxic impurities at the 10 ppm level is the low sensitivity of the UV detector.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) - A General Approach

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds, derivatization may be necessary.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions (Typical):

    • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium or Hydrogen.

    • Inlet Temperature: Optimized to ensure volatilization without degradation.

    • Oven Temperature Program: A temperature gradient is typically used to separate compounds with different boiling points.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI).

    • Monitoring Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

  • Applicability: The quantification of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride and dimethyl sulfate in pantoprazole sodium can be done simultaneously by a GC-MS method.

Visualizations

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Sample Pantoprazole API Sample Dissolution Dissolve in Diluent Sample->Dissolution Filtration Filter the Solution Dissolution->Filtration Injection Inject into LC System Filtration->Injection Column Chromatographic Separation (C18 Column) Injection->Column Elution Elution with Mobile Phase Column->Elution Ionization Electrospray Ionization (ESI) Elution->Ionization Precursor_Selection Precursor Ion Selection (Q1) Ionization->Precursor_Selection Fragmentation Collision-Induced Dissociation (Q2) Precursor_Selection->Fragmentation Product_Ion_Scan Product Ion Scan (Q3) Fragmentation->Product_Ion_Scan Quantitation Quantitation using Calibration Curve Product_Ion_Scan->Quantitation Reporting Report Results Quantitation->Reporting

Caption: Experimental workflow for the LC/MS/MS quantitation of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride.

Method_Selection Start Start: Need to Quantitate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride LOD_Requirement Is LOD < 1 ppm required? Start->LOD_Requirement Volatility Is the analyte volatile? LOD_Requirement->Volatility No LC_MS_MS LC/MS/MS LOD_Requirement->LC_MS_MS Yes High_Selectivity Is high selectivity critical? Volatility->High_Selectivity No GC_MS GC-MS Volatility->GC_MS Yes High_Selectivity->LC_MS_MS Yes HPLC_UV HPLC-UV High_Selectivity->HPLC_UV No

Caption: Decision tree for selecting an analytical method for the quantitation of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride.

References

Cost-benefit analysis of different synthetic pathways to 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of various synthetic pathways to 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide, a crucial building block in the preparation of several pharmaceutical compounds. We will delve into a multi-step synthesis starting from the readily available and cost-effective maltol, exploring different reagents for the key N-oxidation and final chlorination steps. This analysis, supported by experimental data and cost information, aims to provide a clear framework for selecting the most suitable and economical synthetic route.

Executive Summary

The primary synthetic strategy to obtain this compound involves a multi-step pathway commencing with maltol. This route proceeds through the key intermediate, 3,4-dimethoxy-2-methylpyridine-N-oxide. The critical transformations in this synthesis are the N-oxidation of the pyridine ring and the subsequent benzylic chlorination of the 2-methyl group. This guide will compare different methodologies for these two crucial steps, evaluating them based on yield, reaction conditions, safety, and cost of reagents.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for the different synthetic pathways, focusing on the N-oxidation and chlorination steps. The initial steps from maltol to 3,4-dimethoxy-2-methylpyridine are common to all pathways discussed and are detailed in the Experimental Protocols section.

Table 1: Comparison of N-Oxidation Methods for 4-chloro-3-methoxy-2-methylpyridine

MethodOxidizing AgentCatalystSolventTemp. (°C)Time (h)Yield (%)Reagent Cost (USD/kg)Safety/Environmental Considerations
A1 Hydrogen Peroxide (30-35%)-Glacial Acetic Acid50-803-6~62H₂O₂: ~1-2, Acetic Acid: ~2-3Peracetic acid formation can be exothermic and potentially explosive. Generates acidic waste.
A2 Hydrogen Peroxide (35%)Phosphotungstic AcidWater85-905HighH₂O₂: ~1-2, Phosphotungstic Acid: ~250-600Milder conditions, higher safety, no waste acid discharge, catalyst can be recycled.[1]
A3 m-CPBA-DichloromethaneRoom Temp-High~100-250Generally reliable, but m-CPBA can be shock-sensitive.
A4 Sodium Perborate-Acetic Acid6024Moderate~2-5Inexpensive and stable, but requires longer reaction times and heating.
A5 Urea-Hydrogen Peroxide-----~2-5Stable solid, easy to handle.

Table 2: Comparison of Benzylic Chlorination Methods for 3,4-dimethoxy-2-methylpyridine-N-oxide

MethodChlorinating AgentSolventTemp. (°C)Time (h)Yield (%)Reagent Cost (USD/kg)Byproducts/Safety Considerations
B1 Thionyl Chloride (SOCl₂)Dichloromethane0 - Room Temp2~78 (for hydroxymethyl)~0.2 - 1SO₂ and HCl are toxic and corrosive byproducts.
B2 Sulfuryl Chloride (SO₂Cl₂)DichloromethaneRoom Temp--~1-5Also produces SO₂ and HCl. Can be a more aggressive chlorinating agent.
B3 N-Chlorosuccinimide (NCS)Acetonitrile---~15-100Milder reagent, produces succinimide as a byproduct which is easier to handle.
B4 Phosphorus Oxychloride (POCl₃)Triethylamine--High (general)~2-20Often used for chlorination of pyridine rings, can also be effective for benzylic positions in the presence of a base.

Note: Yields for the chlorination of 3,4-dimethoxy-2-methylpyridine-N-oxide are not explicitly reported in the literature and are estimated based on analogous reactions. The reported yield for thionyl chloride is for the chlorination of the corresponding 2-hydroxymethyl derivative.

Experimental Protocols

Pathway 1: Synthesis of 3,4-dimethoxy-2-methylpyridine-N-oxide from Maltol

This multi-step synthesis is the foundational route to the key intermediate.

  • Methylation of Maltol: Maltol is methylated to form 3-methoxy-2-methyl-4H-pyran-4-one.

  • Ammonification: The pyranone is treated with ammonia to yield 3-methoxy-2-methyl-4(1H)-pyridone.

  • Chlorination: The pyridone is chlorinated with a reagent like phosphorus oxychloride to give 4-chloro-3-methoxy-2-methylpyridine.

  • N-Oxidation: The resulting pyridine is oxidized to 4-chloro-3-methoxy-2-methylpyridine-N-oxide using one of the methods outlined in Table 1.

  • Methoxylation: The 4-chloro group is substituted with a methoxy group using sodium methoxide to yield 3,4-dimethoxy-2-methylpyridine-N-oxide.

Detailed Protocol for N-Oxidation using Hydrogen Peroxide and Phosphotungstic Acid (Method A2):

  • Dissolve phosphotungstic acid (e.g., 10 parts by weight) in water to create a 20% solution.

  • To 4-chloro-3-methoxy-2-methylpyridine (e.g., 250 parts by weight), slowly add the phosphotungstic acid solution with stirring.

  • Heat the mixture to 85-90°C.

  • Add 35% hydrogen peroxide (e.g., 300 parts by weight) dropwise over a period of time.

  • Maintain the reaction at 83-88°C for 5 hours.

  • After cooling, adjust the pH to 7-9 with a sodium hydroxide solution to decompose excess hydrogen peroxide.

  • Extract the product with dichloromethane, wash the organic layer with water until neutral, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain 4-chloro-3-methoxy-2-methylpyridine-N-oxide.[1]

Pathway 2: Synthesis of this compound

This final step involves the benzylic chlorination of the 2-methyl group of the N-oxide intermediate.

Proposed Protocol for Chlorination using Thionyl Chloride (Method B1):

  • Dissolve 3,4-dimethoxy-2-methylpyridine-N-oxide in an inert solvent such as dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) dropwise while maintaining the temperature at 0-5°C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2 hours), monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by a suitable method such as column chromatography or recrystallization.

Visualization of Synthetic Pathways

The following diagrams illustrate the key transformations discussed in this guide.

N_Oxidation_Pathways cluster_A1 Method A1 cluster_A2 Method A2 cluster_A3 Method A3 4-chloro-3-methoxy-2-methylpyridine 4-chloro-3-methoxy-2-methylpyridine 4-chloro-3-methoxy-2-methylpyridine-N-oxide 4-chloro-3-methoxy-2-methylpyridine-N-oxide 4-chloro-3-methoxy-2-methylpyridine->4-chloro-3-methoxy-2-methylpyridine-N-oxide Oxidation A1 H₂O₂ / Acetic Acid A2 H₂O₂ / Phosphotungstic Acid A3 m-CPBA

Caption: Alternative pathways for the N-oxidation of 4-chloro-3-methoxy-2-methylpyridine.

Chlorination_Pathways cluster_B1 Method B1 cluster_B2 Method B2 cluster_B3 Method B3 3,4-dimethoxy-2-methylpyridine-N-oxide 3,4-dimethoxy-2-methylpyridine-N-oxide This compound This compound 3,4-dimethoxy-2-methylpyridine-N-oxide->this compound Chlorination B1 SOCl₂ B2 SO₂Cl₂ B3 NCS

References

Safety Operating Guide

Proper Disposal of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential guidance for the safe and compliant disposal of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide, a chemical intermediate utilized in pharmaceutical research and development. Due to its potential hazards, including evidence of genotoxicity in similar compounds, strict adherence to proper disposal protocols is imperative to ensure the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) for the most comprehensive safety information. Based on data for the closely related 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride, this compound should be handled with care.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

Engineering Controls:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Quantitative Data Summary

For quick reference, the following table summarizes key information pertinent to the safe handling and disposal of this compound and its hydrochloride salt.

ParameterInformationCitation
Chemical Name This compound
CAS Number 953787-47-8
Molecular Formula C₈H₁₀ClNO₃
Appearance Solid
Hazards Harmful if swallowed or in contact with skin, Causes serious eye damage, May cause an allergic skin reaction, Toxic to aquatic life with long lasting effects.[1]
Primary Disposal Route Approved waste disposal plant.[1][2]
Waste Classification Hazardous Waste (likely falls under regulations for chlorinated organic compounds).[3]

Step-by-Step Disposal Protocol

The recommended and mandatory disposal procedure for this compound is through a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

1. Waste Identification and Segregation:

  • Treat all quantities of this compound, including pure compound, contaminated materials (e.g., gloves, weighing paper, pipette tips), and solutions, as hazardous waste.

  • This compound is a halogenated organic compound. It should be segregated into a dedicated, clearly labeled "Halogenated Organic Waste" container.

  • Do not mix with non-halogenated waste streams to avoid complicating the disposal process and increasing costs.

2. Waste Containerization:

  • Use a designated, leak-proof, and chemically compatible container for waste collection. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.

  • The container must be in good condition and free from any damage that could lead to a leak.

3. Labeling:

  • Properly label the hazardous waste container from the moment the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.

    • If it is a mixture, list all constituents and their approximate percentages.

    • The date the waste was first added to the container.

    • The specific hazards associated with the waste (e.g., "Toxic," "Harmful," "Environmental Hazard").

4. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide them with a complete and accurate description of the waste.

6. Decontamination of Empty Containers:

  • Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., acetone or ethanol).

  • The rinsate must be collected and disposed of as hazardous waste.

  • After proper decontamination, the container can be disposed of according to your institution's guidelines for non-hazardous laboratory glassware or plastic.

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_onsite On-Site Laboratory Procedures cluster_offsite Off-Site Disposal start Generation of This compound Waste segregate Segregate as Halogenated Organic Waste start->segregate Step 1 containerize Place in a Labeled, Compatible, and Sealed Container segregate->containerize Step 2 & 3 storage Store in Designated Secure Area containerize->storage Step 4 contact_ehs Contact EHS or Licensed Waste Contractor storage->contact_ehs Initiate Disposal Process pickup Scheduled Waste Pickup contact_ehs->pickup Step 5 transport Transport to Approved Facility pickup->transport final_disposal Final Disposal (e.g., Incineration) transport->final_disposal

Caption: A flowchart illustrating the procedural steps for the safe on-site handling and subsequent off-site disposal of this compound waste.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe management and disposal of this compound, thereby minimizing risks to themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guidance for 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide, ensuring laboratory safety and procedural integrity.

This document provides critical safety protocols and logistical plans for the handling of this compound and its hydrochloride salt. Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment.

I. Personal Protective Equipment (PPE)

The primary line of defense when handling this compound is the consistent and correct use of appropriate Personal Protective Equipment.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or glasses conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 standards.[1][2][3]Protects against splashes and dust.
Hand Protection Chemically resistant, impervious gloves (e.g., butyl rubber or PVA). Nitrile gloves are not recommended for pyridine compounds.[4][5]Prevents skin contact and potential absorption. Always inspect gloves before use and use proper removal technique.[6][7]
Body Protection A fully-buttoned, flame-retardant lab coat or appropriate protective clothing.[1][5][8]Minimizes skin exposure to spills.
Respiratory Protection Work in a well-ventilated area, preferably within a certified chemical fume hood.[4][8][9] If exposure limits are exceeded or dust formation is significant, use a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges (e.g., P95, P1, or ABEK-P2).[1][6][7]Prevents inhalation of harmful dust or vapors.
II. Operational Plan: Step-by-Step Handling Protocol

Follow these procedures for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5]

  • Keep the container tightly closed when not in use.[1][6][10]

  • The storage area should be clearly labeled, and access restricted to authorized personnel.

2. Preparation and Weighing:

  • All handling, including weighing and transfer, should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.[4][5][9]

  • Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[5]

  • To minimize dust generation, handle the solid material carefully.[1]

3. Dissolution and Use in Experiments:

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Ensure that all labware is clean and dry before use.

  • Clearly label all solutions with the chemical name, concentration, and date of preparation.

4. Spill Management:

  • In the event of a small spill, contain it using an inert absorbent material such as sand or vermiculite.[4][8]

  • Sweep or vacuum up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[1][8] Avoid generating dust.[11]

  • For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EH&S) department.[5]

  • Do not allow the chemical to enter drains or waterways.[2][8]

III. Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste StreamSegregation and CollectionLabelingDisposal Procedure
Solid Waste Collect in a designated, sealed, and chemically compatible container.[5][8]Label as "Hazardous Waste" with the full chemical name: "this compound".[8]Arrange for pickup and disposal through your institution's licensed hazardous waste management service.
Contaminated Labware Rinse labware with a suitable solvent in a fume hood. Collect the rinsate as hazardous waste.As above.Follow institutional procedures for the disposal of chemically contaminated sharps and labware.
Liquid Waste (Solutions) Segregate as chlorinated organic waste.[9] Do not mix with non-halogenated waste.[9] Collect in a sealed, compatible container.[5]Label as "Hazardous Waste" and list all chemical constituents with their approximate percentages.[8]Dispose of through your institution's hazardous waste program. Incineration at high temperatures is a common disposal method for pyridine-based compounds.[12]
IV. Emergency Procedures
Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][6][7] Remove contaminated clothing and wash it before reuse.[1] If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[2][7] Seek immediate medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[6][7] Seek immediate medical attention.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response start Start: Review SDS ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood emergency_prep Verify Access to Eyewash & Safety Shower fume_hood->emergency_prep weigh Weigh Compound emergency_prep->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Glassware experiment->decontaminate solid_waste Segregate Solid Waste experiment->solid_waste spill Spill Occurs experiment->spill liquid_waste Segregate Liquid Waste (Chlorinated) decontaminate->liquid_waste waste_disposal Dispose via EH&S solid_waste->waste_disposal liquid_waste->waste_disposal end End waste_disposal->end contain_spill Contain with Absorbent spill->contain_spill collect_spill Collect into Waste Container contain_spill->collect_spill collect_spill->waste_disposal

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.